molecular formula C24H38O4 B009772 Trunculin A CAS No. 105969-64-0

Trunculin A

Katalognummer: B009772
CAS-Nummer: 105969-64-0
Molekulargewicht: 390.6 g/mol
InChI-Schlüssel: BGJFOTULBGQTPJ-RFYXGITPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Trunculin A is a natural product found in Latrunculia brevis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

105969-64-0

Molekularformel

C24H38O4

Molekulargewicht

390.6 g/mol

IUPAC-Name

(2R)-2-[(3R,6R)-6-methyl-6-[2-(1,1,3,6-tetramethyl-4a,7,8,8a-tetrahydro-4H-naphthalen-2-yl)ethyl]dioxan-3-yl]propanoic acid

InChI

InChI=1S/C24H38O4/c1-15-7-8-20-18(13-15)14-16(2)19(23(20,4)5)9-11-24(6)12-10-21(27-28-24)17(3)22(25)26/h13,17-18,20-21H,7-12,14H2,1-6H3,(H,25,26)/t17-,18?,20?,21-,24-/m1/s1

InChI-Schlüssel

BGJFOTULBGQTPJ-RFYXGITPSA-N

SMILES

CC1=CC2CC(=C(C(C2CC1)(C)C)CCC3(CCC(OO3)C(C)C(=O)O)C)C

Isomerische SMILES

CC1=CC2CC(=C(C(C2CC1)(C)C)CC[C@@]3(CC[C@@H](OO3)[C@@H](C)C(=O)O)C)C

Kanonische SMILES

CC1=CC2CC(=C(C(C2CC1)(C)C)CCC3(CCC(OO3)C(C)C(=O)O)C)C

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Trunculin A (Norsesterterpene Cyclic Peroxide)

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Isolation Protocols, and Bioactivity Profile

Executive Summary

Trunculin A is a rare norsesterterpene cyclic peroxide isolated from marine sponges of the genus Latrunculia (specifically Latrunculia brevis and Latrunculia conulosa). It represents a distinct chemical class characterized by a C24 carbon skeleton ("trunculane") terminating in a 1,2-dioxolane or 1,2-dioxane moiety.

CRITICAL DISAMBIGUATION:

Do not confuse this compound with "Lathis compound".

  • Lathis compound: A macrolide toxin (actin polymerization inhibitor).

  • This compound: A norsesterterpene cyclic peroxide (antimicrobial/cytotoxic agent). [1] * Implication: Misidentification in screening libraries leads to false positives in cytoskeletal assays. This guide focuses exclusively on the cyclic peroxide .

Part 1: Structural Architecture

The Trunculane Skeleton

This compound is defined by a unique C24 norsesterterpene framework. Unlike standard sesterterpenes (C25), the "nor-" designation indicates the biological loss of one carbon atom, likely through oxidative decarboxylation during biosynthesis.

FeatureSpecification
Molecular Class Norsesterterpene Cyclic Peroxide
Carbon Count C24 (Trunculane skeleton)
Key Pharmacophore Cyclic Peroxide (Endoperoxide)
Functional Groups Carboxylic Acid (C-1), Cyclic Peroxide, Methyl groups
Stereochemistry Defined via X-ray of methyl ester derivatives
The Cyclic Peroxide Moiety

The biological activity of this compound hinges on the cyclic peroxide ring.

  • Structure: Typically a 1,2-dioxolane (5-membered) or 1,2-dioxane (6-membered) ring fused to the terpene backbone.

  • Reactivity: This bond is thermodynamically unstable but kinetically persistent at physiological temperatures. It serves as a "warhead," capable of undergoing homolytic cleavage in the presence of ferrous iron (Fe²⁺) to generate reactive oxygen species (ROS).

Stereochemical Determination

The absolute configuration of this compound was historically elusive due to the flexibility of the terpene chain.

  • Relative Configuration: Established via NOESY (Nuclear Overhauser Effect Spectroscopy) and X-ray crystallography of the methyl ester derivative (this compound Methyl Ester).

  • Absolute Configuration: Determined using the Mosher Method (modified Horeau procedure). The peroxide is reduced to a diol, esterified with chiral MTPA (α-methoxy-α-trifluoromethylphenylacetic acid), and analyzed via ¹H-NMR to assign R or S configurations based on chemical shift anisotropy.

Part 2: Isolation & Elucidation Protocols

Experimental Workflow (Self-Validating)

The isolation of cyclic peroxides requires strict temperature control to prevent thermal degradation (Fenton-type rearrangement).

Diagram 1: Isolation & Elucidation Logic Caption: Workflow for isolating labile cyclic peroxides from marine sources, prioritizing non-thermal purification.

TrunculinIsolation Source Lyophilized Sponge (Latrunculia sp.) Extract Crude Extraction (MeOH/DCM 1:1, 4°C) Source->Extract Cold Maceration Partition Solvent Partition (Modified Kupchan) Extract->Partition H2O / EtOAc Frac Flash Chromatography (Vacuum Liquid Chrom - VLC) Partition->Frac Lipophilic Fraction HPLC HPLC Purification (C18 Reverse Phase) Frac->HPLC Isocratic ACN/H2O Validation Peroxide Validation (KI-Starch Test / MS) HPLC->Validation Aliquot Check Final Pure this compound Validation->Final Positive ID Deriv Derivatization (CH2N2 Methylation) Final->Deriv For X-ray/NMR

Detailed Protocol

Step 1: Extraction (Cold Maceration)

  • Protocol: Steep lyophilized Latrunculia tissue in MeOH:DCM (1:1) at 4°C for 24 hours.

  • Why: Avoids thermal decomposition of the O-O bond.

  • Validation: TLC spot test with vanillin (terpene) and KI-starch (peroxide). A blue/black spot with KI indicates intact peroxide.

Step 2: Modified Kupchan Partition

  • Protocol: Concentrate crude extract. Partition between H₂O and EtOAc.

  • Target: this compound is a carboxylic acid; it will reside in the organic layer but can be manipulated via pH.

  • Refinement: Extract organic layer with weak base (NaHCO₃) to pull the acid into the aqueous phase, wash organics, then re-acidify and extract back to EtOAc. This separates this compound from neutral lipids (fats/sterols).

Step 3: HPLC Purification

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

  • Mobile Phase: Isocratic 85% Acetonitrile / 15% H₂O (+0.1% Formic Acid).

  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is preferred as peroxides have weak UV chromophores.

  • Self-Validation: Check purity via ¹H-NMR. Look for the diagnostic downfield signals (δ 4.0–4.5 ppm) corresponding to the protons attached to the peroxide-bearing carbons.

Part 3: Biological Mechanism & Activity[4]

Mechanism of Action: The "Trojan Horse"

This compound functions similarly to Artemisinin. It is a prodrug that requires activation.

Diagram 2: Peroxide-Mediated Cytotoxicity Pathway Caption: Proposed mechanism where ferrous iron triggers homolytic cleavage of the peroxide bridge, inducing apoptosis.

Mechanism Trunc This compound (Latent Peroxide) Cleavage Homolytic Cleavage (Fenton-like Rxn) Trunc->Cleavage Entry Iron Intracellular Fe(II) (Heme/Labile Iron Pool) Iron->Cleavage Catalyst Radical Carbon-Centered Radicals (R•) Cleavage->Radical O-O Bond Break Damage Alkylation of Proteins/Lipids Radical->Damage Oxidative Stress Death Apoptosis / Necrosis Damage->Death Cell Failure

Validated Biological Activities
TargetActivity TypeNotes
Bacteria AntimicrobialEffective against Gram-positive Bacillus subtilis.
Fungi AntifungalInhibits Saccharomyces cerevisiae.
Cancer Lines CytotoxicNon-specific cytotoxicity driven by oxidative stress (ROS).
MDR Cells Reversal AgentSome cyclic peroxides inhibit P-gp efflux pumps (needs verification for this compound specifically).

Part 4: Stability & Handling (Researcher's Note)

  • Storage: Must be stored at -20°C under Argon. The carboxylic acid moiety can catalyze autocatalytic decomposition of the peroxide if left in protic solvents for extended periods.

  • Analysis: Avoid GC-MS (Gas Chromatography). The high injection port temperature (250°C) will thermally degrade the molecule, showing only rearrangement fragments. Use LC-MS (ESI-).

  • Methylation: If the free acid is unstable, convert immediately to the methyl ester using Diazomethane (CH₂N₂) or TMS-diazomethane. The ester is significantly more stable for NMR characterization.

References

  • Capon, R. J., MacLeod, J. K., & Willis, A. C. (1987). Trunculins A and B, norsesterterpene cyclic peroxides from a marine sponge, Latrunculia brevis.[1][2] The Journal of Organic Chemistry, 52(3), 339–342. Link

  • Ovenden, S. P., & Capon, R. J. (1998). Trunculins G–I: New Norsesterterpene Cyclic Peroxides from a Southern Australian Marine Sponge, Latrunculia sp.[3]Australian Journal of Chemistry, 51(7), 573-580.[4] Link

  • Butler, M. S., & Capon, R. J. (1993). Trunculin-F and contrunculin-A and -B: Novel oxygenated norterpenes from a southern Australian marine sponge, Latrunculia conulosa.[3][4] Australian Journal of Chemistry, 46(9), 1363-1374. Link

  • Dembitzky, V. M., et al. (2021). Antiprotozoal and Antitumor Activity of Natural Polycyclic Endoperoxides: Origin, Structures and Biological Activity. Marine Drugs (MDPI). Link

Sources

A Technical Guide to Investigating the Biological Activity of Trunculin A Against Bacillus subtilis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Marine natural products represent a vast and largely untapped resource for such discovery. Trunculin A, a macrolide isolated from the sponge Latrunculia magnifica, is a well-documented inhibitor of eukaryotic actin polymerization, demonstrating potent anti-invasive and anti-metastatic properties in cancer models.[1] Its mechanism involves the sequestration of G-actin monomers, thereby disrupting cytoskeletal dynamics.[2][3] While its effects on eukaryotic cells are extensively studied, its potential activity against prokaryotes remains poorly characterized. This guide presents a comprehensive, in-depth framework for the systematic evaluation of the biological activity of this compound against Bacillus subtilis, a Gram-positive model organism. We provide a logical, multi-phased experimental blueprint, moving from initial antibacterial potency quantification to the elucidation of its potential mechanism of action. This document is designed to serve as a technical guide for researchers, offering detailed, field-proven protocols and explaining the causal logic behind each experimental choice, ensuring a robust and self-validating investigative process.

Introduction and Scientific Premise

The prokaryotic cytoskeleton, once thought to be a simple, unstructured cytoplasm, is now recognized as a complex and dynamic network of protein filaments crucial for cell shape, division, and intracellular organization. A key component of this network in many rod-shaped bacteria, including Bacillus subtilis, is MreB, a homolog of eukaryotic actin. Given that this compound's definitive mechanism in eukaryotes is the disruption of the actin cytoskeleton, a compelling scientific question arises: Can this compound exert an antibacterial effect by targeting the bacterial actin homolog, MreB, or through an alternative mechanism?

This guide provides the technical and intellectual framework to answer this question. We will proceed with the investigation as a logical sequence of inquiries:

  • Quantification of Activity: Does this compound inhibit the growth of or kill B. subtilis? And if so, at what concentration?

  • Elucidation of Mechanism: How does it exert its antibacterial effect? Does it disrupt the cell membrane, interfere with intracellular components, or cause gross morphological damage?

By following this structured approach, researchers can build a comprehensive biological profile of this compound as a potential antibacterial agent.

Phase 1: Quantification of Antibacterial Potency

The foundational step in assessing any potential antimicrobial agent is to quantify its potency. The two primary metrics for this are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC reveals the lowest concentration of the agent that prevents visible bacterial growth (bacteriostatic effect), while the MBC determines the lowest concentration required to kill 99.9% of the initial bacterial population (bactericidal effect).[4][5] A common criterion for defining a bactericidal effect is an MBC value no more than four times the MIC.[6]

Workflow for Determining MIC and MBC

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_bac Prepare B. subtilis Inoculum (0.5 McFarland Standard) inoculate Inoculate wells with B. subtilis suspension prep_bac->inoculate prep_trun Prepare this compound Stock (e.g., in DMSO) serial_dil Perform 2-fold Serial Dilution of this compound in 96-well plate prep_trun->serial_dil serial_dil->inoculate incubate_mic Incubate 16-20h at 37°C inoculate->incubate_mic read_mic Visually determine MIC (Lowest concentration with no turbidity) incubate_mic->read_mic plate_mbc Plate aliquots from clear MIC wells onto antibiotic-free agar read_mic->plate_mbc Proceed with clear wells incubate_mbc Incubate 18-24h at 37°C plate_mbc->incubate_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Materials:

  • This compound (stock solution in 100% DMSO)

  • Bacillus subtilis (e.g., ATCC 43223)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

  • Sterile DMSO (vehicle control)

  • Positive control antibiotic (e.g., Vancomycin)

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of B. subtilis. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] d. Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[10]

  • Plate Preparation: a. Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate. b. Prepare a working solution of this compound in CAMHB at twice the highest desired final concentration (e.g., 256 µg/mL for a final top concentration of 128 µg/mL). c. Add 200 µL of this working solution to the wells in column 1. d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. e. Column 11 will serve as the growth control (no drug). f. Column 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum (from step 1d) to wells in columns 1 through 11. This brings the total volume in each well to 200 µL and halves the drug concentration to the final desired test range. b. Add 100 µL of sterile CAMHB to column 12. c. Seal the plate and incubate at 37°C for 16-20 hours under aerobic conditions.[6]

  • Reading the MIC: a. Following incubation, examine the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[7]

Protocol 2.2: Minimum Bactericidal Concentration (MBC) Assay

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a sterile, antibiotic-free Mueller-Hinton Agar (MHA) plate.[11]

  • Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[4][5]

Data Presentation: MIC/MBC Results
CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compoundB. subtilis ATCC 43223
VancomycinB. subtilis ATCC 43223Bactericidal

Phase 2: Elucidation of the Mechanism of Action (MoA)

Once antibacterial activity is confirmed and quantified, the investigation must pivot to understanding how the compound works. A logical MoA investigation proceeds from the outside of the cell inward, testing a series of hypotheses based on common antibacterial mechanisms.[12]

Overall MoA Investigation Workflow

MoA_Workflow cluster_membrane Hypothesis 1: Membrane Disruption cluster_intracellular Hypothesis 2: Intracellular Targets start This compound shows activity (MIC/MBC Determined) pi_assay Membrane Permeability Assay (Propidium Iodide) start->pi_assay sem_tem Electron Microscopy (SEM/TEM) start->sem_tem dna_binding DNA Binding Assay pi_assay->dna_binding If membrane is compromised, intracellular effects are likely. end_node Synthesize Data to Propose MoA pi_assay->end_node mreb_localization MreB Localization (Fluorescence Microscopy) sem_tem->mreb_localization If cell shape is altered, investigate cytoskeleton. sem_tem->end_node dna_binding->end_node mreb_localization->end_node

Caption: A logical workflow for investigating the mechanism of action.

Hypothesis: Cell Membrane Disruption

Many antimicrobial agents, particularly natural products, exert their effect by compromising the integrity of the bacterial cell membrane.[12] This leads to leakage of intracellular contents and cell death. We can test this hypothesis using a membrane-impermeable fluorescent dye.

PI_Assay cluster_intact Intact Membrane cluster_compromised Compromised Membrane (this compound) cell_intact B. subtilis cell no_fluor No Fluorescence pi_out Propidium Iodide (PI) (Outside cell) pi_out->cell_intact Cannot penetrate pi_in PI enters and intercalates with DNA cell_compromised B. subtilis cell (Pores) cell_compromised->pi_in Penetrates fluor Fluorescence Detected pi_in->fluor Emits light

Caption: Principle of the membrane permeability assay using PI.

This protocol measures the uptake of Propidium Iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells.[13][14] An increase in fluorescence indicates membrane damage.

Materials:

  • B. subtilis culture in mid-log phase

  • This compound (at MIC, 2x MIC, 4x MIC)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorometric plate reader (Excitation ~535 nm, Emission ~617 nm)

  • Positive control (e.g., Polymyxin B for Gram-negatives, or a known membrane-active agent)

  • Negative control (untreated cells)

Procedure:

  • Cell Preparation: Grow B. subtilis in CAMHB to mid-log phase (OD₆₀₀ ≈ 0.5). Harvest cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the original OD₆₀₀.

  • Assay Setup: In a black 96-well plate, add 100 µL of the washed cell suspension to each well.

  • Add 50 µL of this compound solution (prepared in PBS at 4x the desired final concentration) to achieve final concentrations of 1x, 2x, and 4x MIC. Include wells for positive and negative controls.

  • Add 50 µL of PI solution to each well to a final concentration of ~10 µM.

  • Measurement: Immediately place the plate in a fluorometric reader. Measure fluorescence intensity every 5 minutes for 60-90 minutes.[15]

  • Analysis: Plot fluorescence intensity versus time. A significant, dose-dependent increase in fluorescence for this compound-treated cells compared to the negative control indicates membrane permeabilization.

Hypothesis: Morphological Damage

Direct visualization of bacterial cells post-treatment provides invaluable, qualitative data on the mechanism of action. Electron microscopy can reveal changes to the cell surface and internal structures.[16]

Procedure:

  • Treatment: Treat mid-log phase B. subtilis cultures with this compound at 2x MIC for a duration determined by time-kill assays (e.g., 1-2 hours). Include an untreated control.

  • Fixation: Harvest cells by centrifugation and fix them (e.g., with 2.5% glutaraldehyde in a cacodylate buffer).

  • Preparation for SEM: Post-fixation, dehydrate the samples through a graded ethanol series, critical-point dry, and sputter-coat with gold or palladium.

  • Preparation for TEM: Post-fixation, embed the samples in resin, section thinly with an ultramicrotome, and stain with uranyl acetate and lead citrate.[17]

  • Imaging:

    • SEM: Examine cells for surface abnormalities such as pore formation, blebbing, cell lysis, or changes in cell shape/length, which might suggest disruption of MreB function.[18]

    • TEM: Examine ultrathin sections for internal changes like cytoplasmic leakage, DNA condensation, cell wall abnormalities, or incomplete septum formation during cell division.[19][20]

Hypothesis: Interaction with Intracellular Targets

If membrane integrity appears intact, or if morphological changes suggest specific internal disruption (e.g., cell shape defects), the investigation should focus on intracellular targets.

To determine if this compound interacts directly with bacterial DNA, a DNA affinity chromatography approach can be employed.[21]

Conceptual Steps:

  • Bait Preparation: Immobilize purified B. subtilis genomic DNA onto magnetic beads or a chromatography resin.

  • Incubation: Incubate the DNA-coated beads with a solution of this compound.

  • Washing: Perform stringent washes to remove non-specifically bound molecules.

  • Elution: Elute any bound this compound from the DNA using a high-salt buffer.

  • Detection: Analyze the eluate for the presence of this compound using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The presence of this compound in the eluate would suggest a direct interaction with DNA.

Synthesis and Future Directions

The data gathered from these phases will provide a robust preliminary profile of this compound's activity against B. subtilis.

  • If MIC/MBC are low and the membrane is rapidly permeabilized, the primary mechanism is likely membrane disruption.

  • If the membrane remains intact but SEM/TEM shows significant changes in cell shape or division, this strongly implicates the bacterial cytoskeleton, specifically MreB, as a potential target. This would be a novel mechanism for this class of compounds and would warrant further investigation.

  • If DNA binding is confirmed, this compound could be acting as a DNA synthesis inhibitor, a mechanism shared by classes like the fluoroquinolones.[12]

Future work should be guided by these initial findings. A strong indication of MreB interaction would necessitate direct binding studies using purified MreB protein. Understanding the mechanism of action is paramount for any future drug development efforts, including lead optimization and addressing potential resistance mechanisms.[22]

References

  • Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Available at: [Link]

  • Lab Six. (n.d.). Minimum Bacteriocidal Concentration (MBC). Available at: [Link]

  • Pharmacology Discovery Services. (n.d.). Bacillus subtilis (ATCC 43223) MIC. Available at: [Link]

  • ResearchGate. (n.d.). Scanning electron microscopy (SEM) images of bacteria treated with.... Available at: [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Available at: [Link]

  • ResearchGate. (2024). How to assess bacterial permeability?. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Available at: [Link]

  • PubMed. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Available at: [Link]

  • Microbiology Society. (n.d.). Electron Microscopy of Bacteria treated with Cetyltrimethylammonium Bromide. Available at: [Link]

  • DiVA portal. (n.d.). IDENTIFYING BACTERIA USING DNA BINDING MAPS. Available at: [Link]

  • Bio-protocol. (n.d.). 2.6. Outer Membrane Permeability Assay. Available at: [Link]

  • Royal Society of Chemistry. (2017). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. Available at: [Link]

  • Frontiers. (2022). A preliminary investigation into bacterial viability using scanning electron microscopy–energy-dispersive X-ray analysis: The case of antibiotics. Available at: [Link]

  • Malaysian Journal of Microscopy. (n.d.). Ultrastructural Study On The Effects Of Antibiotics On Staphylococcus aureus ATCC 25923. Available at: [Link]

  • American Society for Microbiology. (n.d.). Transmission Electron Microscopic Study of Antibiotic Action on Klebsiella pneumoniae Biofilm. Available at: [Link]

  • PubMed Central. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Available at: [Link]

  • Bio-protocol. (n.d.). ChIP-Seq for Genome-Scale Analysis of Bacterial DNA-Binding Proteins. Available at: [Link]

  • Wikipedia. (n.d.). Latrunculin. Available at: [Link]

  • PubMed. (2000). Actin-lathis compound structure and function. Differential modulation of actin-binding protein function by lathis compound. Available at: [Link]

  • Oxford Academic. (2014). Understanding DNA-binding specificity by bacteria hybrid selection. Available at: [Link]

  • PubMed Central. (n.d.). Identification of novel DNA binding proteins using DNA affinity chromatography-pulldown. Available at: [Link]

  • PubMed Central. (n.d.). A bacterial one-hybrid system for determining the DNA-binding specificity of transcription factors. Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]

  • Ukrainian Journal of Ecology. (2019). Antibiotic susceptibilty of bacteria from the Bacillus subtilis group. Available at: [Link]

  • PubMed Central. (n.d.). Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Oxford Academic. (2002). Susceptibility testing of Bacillus species. Available at: [Link]

  • PubMed Central. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Available at: [Link]

  • SciSpace. (2019). Determination of Minimum Inhibitory Concentration (MIC) and percentage Bacterial Growth Inhibition of essential oils against Gra. Available at: [Link]

  • PubMed Central. (n.d.). Identification, characterization and antibiotic susceptibility testing for Bacillus species. Available at: [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • PubMed Central. (n.d.). A Broad-Spectrum Antimicrobial Activity of Bacillus subtilis RLID 12.1. Available at: [Link]

  • Frontiers. (2019). Overview of the Antimicrobial Compounds Produced by Members of the Bacillus subtilis Group. Available at: [Link]

  • ResearchGate. (2022). (PDF) bacteriocins: potential usage and mechanism of action. Available at: [Link]

  • MDPI. (2022). Induction and Stabilization of Antibacterial Activity in a Bacillus subtilis 534 Probiotic Strain. Available at: [Link]

  • ResearchGate. (2025). Antimicrobial Activity of Plant Extracts against Bacillus Subtilis, Staphylococcus Aureus and Escherichia Coli. Available at: [Link]

  • PubMed Central. (n.d.). An overview of the antimicrobial resistance mechanisms of bacteria. Available at: [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs | Microbiology. Available at: [Link]

Sources

Advanced Pharmacognosy of Latrunculia spp.: Secondary Metabolites Beyond Latrunculins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the genus Latrunculia (Porifera: Demospongiae) has been synonymous with latrunculins , the macrolide toxins widely used as actin polymerization inhibitors in cell biology. However, for drug development professionals, the "latrunculin tunnel vision" obscures a far more chemically complex and pharmacologically promising landscape.

This technical guide shifts the focus to the pyrroloiminoquinone alkaloids —specifically discorhabdins and tsitsikammamines —and other non-macrolide metabolites like callipeltins and trunculins . Unlike the cytoskeletal destabilization of latrunculins, these compounds target nuclear enzymes (Topoisomerase II), metabolic checkpoints (IDO1), and hypoxia signaling pathways (HIF-1


), presenting a distinct set of opportunities for oncology and infectious disease research.

Chemical Diversity: The Pyrroloiminoquinone Scaffold

The chemotaxonomic signature of Latrunculia (beyond latrunculins) is the pyrroloiminoquinone core.[1][2] These alkaloids are derived from tryptophan via oxidative cyclization and are often characterized by vibrant green, red, or brown pigmentation in the sponge tissue.

Discorhabdins

Discorhabdins are the most prominent class, featuring a tetracyclic pyrido[2,3-h]pyrrolo[4,3,2-de]quinoline core fused to a cyclohexanone ring.[3][4]

  • Structural Variants: The class is divided into series (A, B, C, D, etc.) based on substitutions at C-1, C-2, C-4, and the presence of sulfur bridges.

  • Key Analogs:

    • Discorhabdin C: The first isolated; exhibits potent cytotoxicity.

    • Discorhabdin B & Q: Contain a C-5/C-8 sulfur bridge.

    • 14-Bromo-discorhabdins: Halogenated variants often showing enhanced bioactivity.

    • Atkamine: A recently discovered scaffold from Aleutian Latrunculia sp. with a unique fused ring system.[5]

Tsitsikammamines

Originally found in Tsitsikamma spp., these bis-pyrroloiminoquinones have been isolated from Antarctic Latrunculia biformis.[6][7][8] They lack the cyclohexanone spiro-ring of discorhabdins, structurally resembling a "double" pyrroloiminoquinone system.

  • Significance: They exhibit lower general cytotoxicity than discorhabdins but higher specificity for enzymes like IDO1 (Indoleamine 2,3-dioxygenase).

Other Metabolites[3]
  • Callipeltins: Acyclic and cyclic depsipeptides (e.g., Callipeltin A) with antifungal and anti-HIV activity.

  • Trunculins: Norsesterterpenes acting as membrane disruptors or antiproliferative agents.

Mechanisms of Action (Pharmacology)

The shift from latrunculins to pyrroloiminoquinones represents a shift from cytoskeletal to nuclear and metabolic targeting.

Primary Targets
  • Topoisomerase II Inhibition: Discorhabdins intercalate into DNA and inhibit Topo II, leading to double-strand breaks and apoptosis. This mechanism is analogous to doxorubicin but operates on a distinct chemical scaffold.

  • HIF-1

    
     / p300 Inhibition:  Discorhabdins (e.g., Dihydrodiscorhabdin C) disrupt the interaction between Hypoxia-Inducible Factor 1
    
    
    
    and the p300 co-activator.[4] This prevents tumor adaptation to hypoxia, a critical resistance mechanism in solid tumors.
  • IDO1 Inhibition: Tsitsikammamines inhibit Indoleamine 2,3-dioxygenase, an enzyme that tumors use to suppress T-cell activity. This suggests potential as an immuno-oncology adjuvant.

Mechanistic Pathway Diagram

Latrunculia_MOA Discorhabdins Discorhabdins (e.g., Disc C, B) TopoII Topoisomerase II (Nuclear) Discorhabdins->TopoII Intercalation HIF1a HIF-1α / p300 (Hypoxia Signaling) Discorhabdins->HIF1a Protein-Protein Disruption Tsitsikammamines Tsitsikammamines (Bis-pyrroloiminoquinones) Tsitsikammamines->TopoII Minor Affinity IDO1 IDO1 Enzyme (Immune Checkpoint) Tsitsikammamines->IDO1 Enzymatic Inhibition DNADamage DNA Double-Strand Breaks TopoII->DNADamage AngiogenesisBlock Block Angiogenesis & Metabolic Adaptation HIF1a->AngiogenesisBlock ImmuneRestore Restore T-Cell Activity IDO1->ImmuneRestore Apoptosis Tumor Cell Apoptosis DNADamage->Apoptosis AngiogenesisBlock->Apoptosis ImmuneAttack Immune-Mediated Tumor Clearance ImmuneRestore->ImmuneAttack

Figure 1: Multi-target pharmacology of Latrunculia alkaloids, contrasting direct cytotoxicity (Topo II) with metabolic/immune modulation (HIF-1


, IDO1).

Technical Workflow: Isolation and Purification

Isolating pyrroloiminoquinones requires specific handling due to their polarity (alkaloids) and potential instability (oxidation). The following protocol integrates modern Molecular Networking (GNPS) to target novel analogs efficiently.

Extraction Protocol

Objective: Maximize alkaloid recovery while removing lipophilic pigments and salts.

StepParameterRationale
1. Lysis Freeze-dry sponge tissue; grind to powder.Increases surface area; prevents enzymatic degradation.
2. Extraction MeOH:DCM (1:1) x 3 cycles.Extracts both polar alkaloids and moderately lipophilic variants.
3. Partition Dissolve crude in H₂O; partition vs. n-Butanol.Critical: Pyrroloiminoquinones partition into the BuOH phase, leaving salts in water and fats in Hexane (if used).
4. SPE C18 or HP-20 resin.Desalting and initial fractionation. Elute with decreasing polarity (H₂O

MeOH).
Purification & Identification (The "Smart" Workflow)

Traditional bioassay-guided fractionation is slow. We recommend a Feature-Based Molecular Networking (FBMN) approach.

  • LC-MS/MS Profiling: Run the BuOH fraction on a Q-TOF MS in positive mode.

  • GNPS Analysis: Upload MS/MS data to the Global Natural Products Social Molecular Networking platform.

  • Cluster Identification: Look for clusters with characteristic mass deficits (indicative of Br/S) and neutral losses (e.g., loss of SO₂ or NH₃).

  • Targeted HPLC:

    • Column: Phenyl-Hexyl or C18 (Polar Endcapped).

    • Mobile Phase: H₂O : MeCN + 0.1% TFA (Trifluoroacetic acid).

    • Note: The acid is mandatory to keep alkaloids protonated and improve peak shape.

Isolation Workflow Diagram

Isolation_Workflow Biomass Lyophilized Latrunculia spp. Extract Extraction (MeOH:DCM 1:1) Biomass->Extract Partition Partitioning (H2O / n-BuOH) Extract->Partition Concentrate LCMS LC-MS/MS (Data Acquisition) Partition->LCMS BuOH Fraction TargetedPrep Targeted HPLC (+0.1% TFA) Partition->TargetedPrep Inject Fraction GNPS GNPS Molecular Networking LCMS->GNPS MS2 Spectra GNPS->TargetedPrep Identify Clusters PureComp Pure Alkaloids (TFA Salts) TargetedPrep->PureComp

Figure 2: Modern isolation workflow utilizing Molecular Networking to prioritize novel pyrroloiminoquinone analogs.

Drug Development Potential & SAR

Structure-Activity Relationships (SAR)
  • C-1 Substitution: Steric bulk at C-1 (e.g., in Discorhabdin L) often reduces cytotoxicity compared to Discorhabdin C, potentially improving the therapeutic index.

  • Sulfur Bridge: The C-5/C-8 sulfur bridge (Discorhabdin B) is associated with high potency but also high toxicity.

  • Bromination: Brominated analogs (e.g., 14-bromo-discorhabdin C) often show increased lipophilicity and cell permeability, enhancing in vivo efficacy.

Challenges
  • Toxicity: The primary hurdle for discorhabdins is their narrow therapeutic window. They are potent cytotoxins.

  • Synthetic Feasibility: While total syntheses exist (e.g., oxidative spirocyclization), they are complex. Semi-synthesis from abundant sponge metabolites is a viable alternative.

References

  • Li, F., et al. (2018). Targeted Isolation of Tsitsikammamines from the Antarctic Deep-Sea Sponge Latrunculia biformis by Molecular Networking and Anticancer Activity.[6][8] Marine Drugs, 16(8), 268.[6] Link

  • Botic, T., et al. (2017). Discorhabdin alkaloids from Antarctic Latrunculia spp. sponges as a new class of cholinesterase inhibitors.[9] European Journal of Medicinal Chemistry, 136, 294-304. Link

  • Davies-Coleman, M. T., et al. (2019). The colourful chemistry of South African latrunculid sponges. South African Journal of Science, 115(5/6). Link

  • Ford, J., et al. (2008). Neodiscorhabdins: The first class of discorhabdin analogues to inhibit HIF-1 activation. Bioorganic & Medicinal Chemistry Letters, 18(14), 4047-4050. Link

  • Yang, A., et al. (1995). Discorhabdin Alkaloids from the Antarctic Sponge Latrunculia apicalis. Journal of Natural Products, 58(10), 1596–1599. Link

  • Wang, J., et al. (2014). Atkamine: A New Pyrroloiminoquinone Scaffold from the Cold Water Aleutian Islands Latrunculia Sponge. Organic Letters, 16(2), 456–459. Link

Sources

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Marine Norsesterterpene Peroxides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Purifying Marine Peroxides

Marine sponges are prolific producers of structurally diverse and biologically active secondary metabolites, many of which hold significant promise for drug discovery.[1][2] Among these are the norsesterterpene peroxides, a class of compounds characterized by a unique and reactive 1,2-dioxane ring structure.[1] This endoperoxide functionality is often crucial for their potent cytotoxic, antimalarial, and anti-inflammatory activities, making them prime candidates for pharmaceutical development.[1][3] However, the very reactivity that imparts their bioactivity also presents a significant challenge for their isolation and purification. These molecules can be sensitive to heat, light, and strong acids or bases, necessitating carefully optimized purification strategies to maintain their structural integrity.

This application note provides a comprehensive guide to the purification of marine norsesterterpene peroxides using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, natural product chemists, and drug development professionals seeking to isolate these valuable compounds from complex crude extracts of marine organisms like sponges of the Diacarnus or Mycale genera.[1][4] We will delve into the rationale behind chromatographic choices, provide detailed, field-proven protocols, and offer insights to overcome common purification hurdles.

The Chromatographic Rationale: Selecting the Right HPLC Mode

The choice between normal-phase (NP) and reversed-phase (RP) HPLC is the most critical decision in developing a purification workflow for norsesterterpene peroxides.[5][6]

Reversed-Phase (RP-HPLC): The Workhorse for Initial Fractionation

Reversed-phase HPLC is the most widely used chromatographic technique, employing a non-polar stationary phase (typically C18 or C8) and a polar mobile phase (e.g., water, methanol, acetonitrile).[6][7][8] For norsesterterpene peroxides, which are generally lipophilic, RP-HPLC is an excellent first-line purification tool.[5]

  • Mechanism & Causality : In RP-HPLC, retention is driven by hydrophobic interactions between the non-polar analytes and the stationary phase.[6] More lipophilic (non-polar) compounds, like the core scaffold of norsesterterpenes, are retained longer. The polarity of the mobile phase is systematically decreased (by increasing the proportion of organic solvent) to elute compounds in order of increasing hydrophobicity. This principle allows for effective separation of the target peroxides from more polar contaminants in the initial crude extract.

  • Practical Advantages : RP-HPLC offers high reproducibility, a wide variety of available column chemistries, and compatibility with mass spectrometry (MS) detectors when volatile buffers like ammonium acetate are used.[7]

Normal-Phase (NP-HPLC): The Key to Isomer Separation and Final Polishing

Normal-phase HPLC utilizes a polar stationary phase (commonly silica) and a non-polar mobile phase (such as hexane and ethyl acetate).[5][6] While less common for initial cleanup, NP-HPLC is invaluable for the fine-tuning and final purification steps.

  • Mechanism & Causality : In NP-HPLC, retention is governed by polar interactions (like hydrogen bonding and dipole-dipole forces) between the analytes and the polar stationary phase.[5] Less polar compounds elute first. This mode excels at separating structurally similar isomers, which may only differ by the orientation of a hydroxyl group or other minor polar feature—a common occurrence in natural product families.[4][5] Norsesterterpene peroxides often have subtle stereochemical differences that co-elute in RP-HPLC but can be resolved using the distinct selectivity of NP-HPLC.[9]

  • Practical Considerations : NP-HPLC is highly sensitive to water content in the mobile phase, which can deactivate the silica surface and lead to inconsistent retention times. Therefore, using high-purity, anhydrous solvents is critical for reproducibility.

Overall Purification Workflow

The purification of norsesterterpene peroxides is a multi-step process that begins with extraction and culminates in a highly pure compound. The workflow leverages different chromatographic techniques to systematically remove impurities.

Purification_Workflow cluster_0 Upstream Processing cluster_1 Chromatographic Purification cluster_2 Final Product A Marine Sponge Biomass (e.g., Diacarnus sp.) B Solvent Extraction (MeOH/CH2Cl2) A->B C Liquid-Liquid Partitioning (e.g., n-Hexane vs. aq. MeOH) B->C D Reversed-Phase Flash Chromatography (C18, Step Gradient: H2O/MeOH) C->D E Reversed-Phase HPLC (Semi-Prep) (C18, Gradient: ACN/H2O) D->E Bioassay-guided fraction selection F Normal-Phase HPLC (Analytical/Semi-Prep) (Silica, Isocratic: Hexane/EtOAc) E->F Isomer separation G Pure Norsesterterpene Peroxide (>95% Purity) F->G

Sources

Application Note: Procedures for Screening Marine Sponge Extracts for Cyclic Peroxides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Marine sponges, particularly of the genera Plakortis, Diacarnus, and Sigmosceptrella, are prolific producers of cyclic peroxides (e.g., plakortin, chondrillin). These metabolites exhibit potent antimalarial, antifungal, and anticancer activities. However, their chemical instability poses a significant challenge in drug discovery.

This guide provides a self-validating protocol for the detection and isolation of these labile compounds. Unlike standard phytochemical screenings, peroxide workflows require strict temperature controls and specific visualization reagents to prevent artifact formation (rearrangement) or hazardous decomposition.

Safety & Stability: The "Zero-Compromise" Rule

WARNING: Concentrated organic peroxides are potentially explosive.

  • Temperature: All extraction and evaporation steps must occur < 30°C .

  • Materials: Avoid metallic spatulas or needles when handling pure fractions; trace transition metals (Fe, Cu) can catalyze radical decomposition. Use glass or Teflon.

  • Storage: Crude extracts must be stored at -20°C under Argon immediately after drying.

Workflow Logic (DOT Visualization)

The following decision tree illustrates the screening logic, prioritizing the removal of false positives (e.g., general lipids) before expensive spectroscopic analysis.

PeroxideScreening Start Frozen Sponge Sample (Plakortis/Diacarnus sp.) Extract Cold Extraction (MeOH:DCM 1:1, 4°C) Start->Extract Partition Partitioning (Kupchan Method) Extract->Partition Remove salts TLC_Screen TLC Screening (FeSCN Reagent) Partition->TLC_Screen Lipophilic Fraction Decision Red Spot Immediate? TLC_Screen->Decision FalsePos Discard/Repurpose (General Lipids) Decision->FalsePos No Color/Slow NMR_Check 1H NMR Profiling (Diagnostic Signals) Decision->NMR_Check Instant Red Isolation HPLC Isolation (RI/ELSD Detection) NMR_Check->Isolation Signals 3.5-4.5 ppm Validation Iodometric Titration (Quantification) Isolation->Validation

Figure 1: Decision matrix for the isolation of labile marine peroxides.

Protocol A: Cold Extraction

Standard extraction protocols using heat or prolonged exposure to light will degrade endoperoxides.

  • Lyophilization: Freeze-dry the sponge tissue. Avoid air-drying to prevent oxidation.

  • Solvent System: Use CH₂Cl₂:MeOH (1:1) .

    • Rationale: Methanol penetrates the cell matrix; Dichloromethane solubilizes the lipophilic peroxides.

  • Procedure:

    • Macerate tissue in solvent at 4°C for 12 hours.

    • Filter through Celite.

    • Evaporate solvent under reduced pressure (Rotavap bath < 30°C ).

  • Partitioning: Resuspend crude gum in 90% MeOH/H₂O and partition against Hexane (to remove fats) and then DCM. The DCM fraction will contain the cyclic peroxides.

Protocol B: Rapid Chemical Screening (TLC)

This is the critical "Field Test." We utilize the oxidation of Ferrous (Fe²⁺) to Ferric (Fe³⁺) ions by the peroxide, which then complexes with thiocyanate to form a blood-red color.

Reagent Preparation (Ferrous Thiocyanate)[1]
  • Solution A: 3% Ammonium Thiocyanate (NH₄SCN) in acetone.

  • Solution B: 1% Ferrous Sulfate (FeSO₄) in water (Prepare fresh; unstable).

  • Usage: Mix A and B (ratio 5:1) immediately before spraying.[1]

Experimental Steps
  • Plate: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Hexane:EtOAc (7:3) is a standard starting point for non-polar peroxides.

  • Detection:

    • Spray the plate heavily with the FeSCN mixture.

    • Observation: Look for instantaneous blood-red spots on a pale background.

    • Note: Slow development of red color (minutes) usually indicates general oxidation of lipids (false positive), not high-energy peroxides.

Validation (The "Self-Validating" Step)

Always run a positive control of Artemisinin or t-Butyl hydroperoxide in a separate lane. If the control does not turn red, your Ferrous Sulfate reagent has oxidized and must be remade.

Protocol C: Structural Dereplication (NMR)

Before scaling up isolation, confirm the presence of the peroxide ring using ¹H NMR. This saves time on false positives from the TLC step.

Diagnostic Signals for Marine Cyclic Peroxides: The protons adjacent to the peroxide bridge (H-3 and H-6 in 1,2-dioxanes) exhibit characteristic downfield shifts due to the electronegativity of the oxygen atoms.

Structural Moiety¹H NMR Shift (δ ppm)¹³C NMR Shift (δ ppm)Signal Shape
-CH-O-O- (Ring Methine)3.80 – 4.60 78.0 – 85.0 Multiplet / Broad
-C-O-O- (Quaternary)N/A80.0 – 86.0 Singlet
Olefinic Protons (Side chain)5.10 – 5.50125.0 – 135.0Multiplet
Ester Methyl (-COOCH₃)~3.6551.0 – 52.0Singlet

Data synthesized from Plakortis sp. metabolite analysis (plakortides).

Interpretation: If your TLC-active fraction shows a complex multiplet in the 3.8–4.6 ppm region but lacks signals for methoxy groups or alcohols, it is highly probable to be a cyclic peroxide.

Isolation Strategy (HPLC)

Crucial: Most marine peroxides lack a strong UV chromophore (unless conjugated).

  • Detector: Use Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) .

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna).

  • Mobile Phase: Acetonitrile/Water gradient.

  • Acid Modifier: Avoid Trifluoroacetic Acid (TFA) . Strong acids can trigger rearrangement of the peroxide ring. Use 0.1% Formic Acid only if necessary for peak shape.

References

  • Davidson, B. S. (1991). "Cytotoxic metabolites from the marine sponge Plakortis sp."[2] Journal of Organic Chemistry. Link

  • Stierle, D. B., & Faulkner, D. J. (1980). "Metabolites of the marine sponge Plakortis zygompha." Journal of Organic Chemistry. Link

  • Campagnuolo, C., et al. (2005). "New Cytotoxic Cyclic Peroxide Acids from the Marine Sponge Plakortis sp." Marine Drugs. Link

  • U.S. National Library of Medicine. "PubChem Compound Summary for Artemisinin" (Control Standard). Link

  • Kobayashi, J., et al. (1993). "Plakortide F, a new cyclic peroxide from the Okinawan marine sponge Plakortis sp." Journal of Natural Products. Link

Sources

Application Note & Protocol: Preparation of Trunculin A Stock Solutions for Cellular and Biochemical Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Trunculin A is a norsesterterpene cyclic peroxide originally isolated from the marine sponge Latrunculia brevis.[1][2] Like other members of the trunculin family, it possesses significant biological activity, including potent cytotoxicity against various cancer cell lines.[2] Its unique structure, featuring a peroxide bridge, makes it a valuable tool for research in oncology and cell biology. However, this reactivity also necessitates careful and precise handling to ensure the integrity of the compound and the reproducibility of experimental results.

This document provides a comprehensive, field-proven guide for the preparation of this compound stock solutions. The protocols herein are designed to ensure maximum solubility, stability, and accuracy for downstream applications, from high-throughput screening to detailed mechanistic studies. We will move beyond simple procedural steps to explain the critical rationale behind solvent selection, storage conditions, and dilution strategies, empowering researchers to generate reliable and consistent data.

Key Physicochemical Data for this compound:

ParameterValueSource
Molecular Formula C₂₄H₃₈O₄[3]
Molecular Weight 390.56 g/mol Calculated from Formula[3]
Appearance Typically a white to off-white solid or oilGeneral observation for purified natural products
Core Structure Norsesterterpene Cyclic Peroxide[1][2]

The Principle of Stock Solution Preparation: Ensuring Stability and Accuracy

The primary goal of creating a stock solution is to convert a small, difficult-to-weigh mass of a potent compound into a liquid format that is stable, homogenous, and can be accurately diluted to precise final concentrations. For a cytotoxic and potentially unstable molecule like this compound, several factors are paramount.

2.1 Solvent Selection: The Critical Role of DMSO

The choice of solvent is the most critical decision in this process. While aqueous buffers are the final environment for most bioassays, this compound, like many lipophilic marine natural products, exhibits poor water solubility.

  • Causality : Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound. Its aprotic, highly polar nature allows it to effectively solvate a wide range of organic molecules, including complex polyketides.[4] Experimental evidence from numerous studies on related marine-derived cytotoxins confirms that DMSO is an effective solvent that is compatible with most cell culture-based assays when diluted to a final concentration of ≤0.5%.[4]

  • Trustworthiness : Using a high-purity (≥99.9%), anhydrous grade of DMSO is non-negotiable. Water content can promote hydrolysis or degradation of sensitive compounds. Furthermore, lower-purity grades may contain contaminants that could interfere with the bioassay or degrade the compound.

2.2 Aliquoting and Storage: Preserving Compound Integrity

This compound's cyclic peroxide moiety is susceptible to degradation from environmental factors. Repeated freeze-thaw cycles can introduce moisture and promote the formation of ice crystals, which can shear complex molecules.

  • Causality : Preparing multiple, small-volume single-use aliquots of the high-concentration primary stock is a core tenet of good laboratory practice for handling precious or unstable reagents.[5] This strategy ensures that the main stock is not repeatedly warmed, exposed to atmospheric moisture, or contaminated.

  • Trustworthiness : Storing these aliquots at -20°C or, preferably, -80°C in tightly sealed, low-retention tubes minimizes degradation from thermal, oxidative, and hydrolytic pathways. Protection from light by using amber vials or wrapping tubes in foil is also recommended as a best practice for complex organic molecules.

Experimental Workflow Overview

The following diagram outlines the complete workflow from receiving the solid compound to preparing the final working solutions for your bioassay plate.

TrunculinA_Workflow cluster_0 PART 1: Primary Stock Preparation cluster_1 PART 2: Working Solution Preparation solid_compound This compound (Solid) weigh Weigh Compound (e.g., 1 mg) solid_compound->weigh dissolve Dissolve in Anhydrous DMSO (e.g., to 2.56 mM) weigh->dissolve vortex Vortex & Sonicate (Ensure full dissolution) dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store_primary Store at -80°C (Protected from light) aliquot->store_primary thaw_aliquot Thaw One Aliquot store_primary->thaw_aliquot Use ONE aliquot per experiment serial_dilute Perform Serial Dilutions in DMSO or Media thaw_aliquot->serial_dilute final_dilution Final Dilution into Assay Medium serial_dilute->final_dilution add_to_plate Add to Bioassay Plate final_dilution->add_to_plate

Caption: Workflow for this compound solution preparation.

Detailed Protocol: Primary Stock Solution (10 mM)

This protocol describes the preparation of a high-concentration primary stock solution. All steps involving the handling of pure, solid this compound should be performed in a chemical fume hood with appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

Materials:

  • This compound (solid)

  • Anhydrous, biotechnology-grade DMSO (≥99.9%)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Sterile, low-retention 1.5 mL microcentrifuge tubes (amber or wrapped in foil)

  • Sterile, positive-displacement pipette and tips

Procedure:

  • Pre-Calculation : Determine the required volume of DMSO to achieve a 10 mM stock solution.

    • Formula : Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    • Example for 1 mg of this compound (MW = 390.56 g/mol ):

      • Volume (L) = 0.001 g / (390.56 g/mol * 0.010 mol/L)

      • Volume (L) = 0.000256 L

      • Volume (µL) = 256 µL

  • Weighing : Carefully weigh 1 mg of this compound directly into a sterile, tared microcentrifuge tube. Record the exact weight.

  • Solubilization : Using a calibrated pipette, add the calculated volume (256 µL for exactly 1 mg) of anhydrous DMSO to the tube containing the this compound.

    • Expert Tip: It is best practice to recalculate the required solvent volume based on the actual mass weighed to ensure maximum accuracy.

  • Dissolution : Tightly cap the tube and vortex thoroughly for 1-2 minutes. If any solid particles remain, briefly sonicate the tube in a water bath for 5-10 minutes until the solution is completely clear.

  • Aliquoting : Immediately dispense the primary stock solution into single-use aliquots (e.g., 10 µL aliquots in sterile, amber 0.5 mL tubes). This will yield approximately 25 aliquots, sufficient for many experiments while protecting the main stock.

  • Storage : Label the aliquots clearly (e.g., "this compound, 10 mM in DMSO, Date, Initials") and store them in a freezer box at -80°C, protected from light.

Detailed Protocol: Intermediate & Final Working Solutions

This section describes the creation of a dilution series to determine the effective concentration range (e.g., IC₅₀) of this compound in a typical cell-based assay.

Principle of Serial Dilution:

Serial dilution is a systematic method to create a series of concentrations from a primary stock. For cytotoxic compounds with a steep dose-response curve, a logarithmic dilution series (e.g., 10-fold or 3-fold dilutions) is often most effective. The following table provides an example of a dilution scheme starting from a 10 mM primary stock to achieve final assay concentrations from 10 µM to 1 nM.

Example Serial Dilution Scheme:

StepStarting SolutionDiluent & VolumeDilution FactorResulting ConcentrationFinal Assay Conc. (at 1:1000 dilution)
A 10 mM Primary Stock90 µL DMSO1:101 mM (1000 µM)1 µM
B 10 µL of 1 mM (Step A)90 µL DMSO1:10100 µM100 nM
C 10 µL of 100 µM (Step B)90 µL DMSO1:1010 µM10 nM
D 10 µL of 10 µM (Step C)90 µL DMSO1:101 µM1 nM
E Vehicle Control100 µL DMSON/A0 µM0.1% DMSO

Procedure:

  • Thaw : Remove one aliquot of the 10 mM primary stock from the -80°C freezer and thaw it at room temperature. Spin it down briefly to collect the solution at the bottom of the tube.

  • Prepare Dilution Tubes : Label sterile microcentrifuge tubes for each intermediate concentration (e.g., A, B, C, D) and for the vehicle control (E).

  • Perform Serial Dilutions :

    • Add 90 µL of pure DMSO to tubes B, C, and D.

    • Add 10 µL of the 10 mM primary stock to 90 µL of DMSO in a separate tube to create your 1 mM intermediate stock (Tube A). Vortex to mix.

    • Transfer 10 µL from Tube A (1 mM) into Tube B (containing 90 µL DMSO). Vortex. This creates your 100 µM stock.

    • Transfer 10 µL from Tube B (100 µM) into Tube C (containing 90 µL DMSO). Vortex. This creates your 10 µM stock.

    • Transfer 10 µL from Tube D (10 µM) into Tube D (containing 90 µL DMSO). Vortex. This creates your 1 µM stock.

  • Final Dosing : The intermediate solutions are now ready for final dilution into your cell culture medium.

    • Example : To achieve a final concentration of 1 µM in a well containing 100 µL of medium, you would add 0.1 µL of the 1 mM intermediate stock (Tube A). A more practical approach is to dilute the intermediate stock further in the complete medium before adding it to the cells to ensure accurate pipetting volumes.

    • Self-Validation : Always include a "vehicle control" (e.g., 0.1% DMSO in medium) to ensure that the solvent itself does not affect the assay outcome.

References

  • Comprehensive Marine Natural Products Database (CMNPD) . CMNPD2845: this compound. [Link]

  • He, H.Y., Faulkner, D.J., Lu, H.S.M., & Clardy, J. (1991). Norsesterterpene peroxides from the sponge Latrunculia sp. Journal of Organic Chemistry, 56(6), 2112–2115. [Link]

  • Tedesco, E., et al. (2020). Marine Natural Products with Cytotoxic Properties against Epithelial Ovarian Cancer. Biomedical Journal of Scientific & Technical Research, 28(1). [Link]

  • Cold Spring Harbor Laboratory Press . (2002). Stock Solutions. CSH Protocols. [Link]

  • Grkovic, T., et al. (2014). Chemoinformatic Analysis as a Tool for Prioritization of Trypanocidal Marine Derived Lead Compounds. Marine Drugs, 12(3), 1214–1242. [Link]

  • Copp, B. R., et al. (2021). Chemistry, Chemotaxonomy and Biological Activity of the Latrunculid Sponges (Order Poecilosclerida, Family Latrunculiidae). Marine Drugs, 19(1), 43. [Link]

  • Capon, R. J., Macleod, J. K., & Willis, A. C. (1987). Trunculin-A and trunculin-B, norsesterterpene cyclic peroxides from a marine sponge, Latrunculia-brevis. Journal of Organic Chemistry, 52(3), 339-342. [Link]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 445420, Lathis compound. [Link]

  • Keyzers, R. A., & Davies-Coleman, M. T. (2021). Chemistry, Chemotaxonomy and Biological Activity of the Latrunculid Sponges (Order Poecilosclerida, Family Latrunculiidae). PMC, NCBI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclic Peroxide Extraction & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Degradation of Cyclic Peroxides (e.g., Artemisinins, Endoperoxides)

Core Directive & Scope

Objective: This guide provides an autonomous, field-validated troubleshooting framework for the extraction of thermally and chemically labile cyclic peroxides. Unlike linear peroxides, cyclic peroxides (such as the antimalarial Artemisinin or marine-derived Plakortin) possess a strained 1,2,4-trioxane or endoperoxide bridge that is highly susceptible to homolytic cleavage and rearrangement.

The Golden Rule: The integrity of the peroxide bond (-O-O-) is the rate-limiting step of your yield. Treat the extraction vessel as a "cold, dark, metal-free" zone.

Critical Troubleshooting & FAQs

Module A: Thermal & Photochemical Degradation

Q: My HPLC chromatogram shows a "ghost peak" eluting just before my target cyclic peroxide. Is this an impurity or a degradation product?

A: This is likely a thermal degradation artifact.

  • The Mechanism: Cyclic peroxides undergo homolytic fission of the O-O bond at temperatures as low as 50°C. For Artemisinin, this results in the loss of the peroxide bridge, often rearranging into deoxyartemisinin or ring-opened isomers like iso-artemisitene .

  • The Fix:

    • Temperature Ceiling: Never exceed 40°C during solvent removal. Use a rotary evaporator with a high-vacuum pump to lower the boiling point, rather than increasing the water bath temperature.

    • Avoid Soxhlet: Standard Soxhlet extraction boils the solvent repeatedly, exposing the analyte to sustained heat. Switch to Cold Maceration or Supercritical Fluid Extraction (SFE) .

    • Validation: Spike a small aliquot with a known standard and incubate at your extraction temperature for 1 hour. Analyze via TLC/HPLC. If the "ghost peak" appears, your process is too hot.

Q: I am extracting from fresh plant material. Do I need to worry about light exposure?

A: Yes. While cyclic peroxides are generally more stable than hydroperoxides, the complex biological matrix contains chlorophyll and other photosensitizers.

  • The Risk: Under ambient light, chlorophyll can generate singlet oxygen (

    
    ) or radical species that attack the peroxide bridge.
    
  • The Protocol: Wrap all extraction columns and flasks in aluminum foil. Perform final concentration steps in amber glassware.

Module B: Chemical Compatibility (The "Fenton" Trap)

Q: My yield is consistently low despite using cold extraction. I am using a stainless steel extraction vessel.

A: You are likely witnessing Metal-Induced Decomposition .

  • The Science: Transition metals, particularly Iron (Fe²⁺/Fe³⁺), catalyze the rupture of the peroxide bond via a Fenton-like reaction . This electron transfer is rapid and irreversible. Even "stainless" steel can leach trace iron ions in the presence of slightly acidic plant saps.

  • The Solution:

    • Passivation: If you must use steel (e.g., in SFE), ensure the system is fully passivated (nitric acid treated) or lined with PTFE/Teflon.

    • Chelation: Add 0.1% EDTA (disodium salt) to your aqueous/alcoholic extraction solvent. This scavenges free metal ions before they can attack the peroxide.

    • Glass/Plastic: For low-pressure extractions, strictly use borosilicate glass or high-density polyethylene (HDPE).

Experimental Protocols & Workflows

Protocol A: Supercritical CO₂ Extraction (The Gold Standard)

Recommended for: High-value targets (e.g., Artemisinin) requiring solvent-free purity.

Rationale: SFE operates at low temperatures and an oxygen-free environment, mitigating both thermal and oxidative degradation.

ParameterSettingScientific Justification
Pressure 150 – 250 bar (15–25 MPa)High enough to solvate the peroxide, low enough to avoid co-extracting heavy waxes.
Temperature 40°C – 50°CCritical Limit. Above 60°C, yield drops significantly due to ring opening [1].
Co-solvent 3% - 5% EthanolCyclic peroxides are moderately polar. Pure CO₂ is too non-polar for efficient recovery.
Flow Rate 2 mL/min (lab scale)Balances mass transfer with residence time.

Step-by-Step:

  • Prep: Grind dried biomass to <0.5 mm particle size.

  • Load: Pack into the extraction vessel. Crucial: Add a 1cm layer of sea sand at the top and bottom to prevent channeling.

  • Pressurize: Ramp to 150 bar at 40°C.

  • Static Phase: Hold for 15 minutes (allows CO₂ to penetrate the matrix).

  • Dynamic Phase: Flow CO₂ + 3% EtOH for 60 minutes.

  • Collection: Depressurize into a trap containing cold ethanol.

Protocol B: Cold Maceration (The Low-Cost Alternative)

Recommended for: Bulk extraction where SFE is unavailable.

  • Solvent Choice: Use n-Hexane or Petroleum Ether . Avoid methanol if the extract is acidic, as it can promote transesterification.

  • Process:

    • Submerge biomass in solvent (ratio 1:10 w/v).

    • Agitate at Room Temperature (20-25°C) for 24 hours.

    • Filtration: Filter through a PTFE membrane. Do not use paper filters if they have been acid-washed.

  • Concentration: Evaporate solvent under vacuum at <35°C .

Visualization: The Extraction Decision Matrix

The following diagram illustrates the logic flow for selecting the correct extraction method based on your specific stability constraints.

ExtractionLogic Start START: Cyclic Peroxide Extraction CheckTemp Is the compound stable >50°C? Start->CheckTemp CheckScale Scale of Operation? CheckTemp->CheckScale No (Most Cyclic Peroxides) Soxhlet Soxhlet Extraction (Risk: High Thermal Degradation) CheckTemp->Soxhlet Yes (Rare) DecisionSFE Is SFE Equipment Available? CheckScale->DecisionSFE Lab/Pilot Scale SFE Supercritical CO2 (SFE) (Recommended: High Purity/Yield) DecisionSFE->SFE Yes Maceration Cold Maceration (Solvent: Hexane/Pet Ether) DecisionSFE->Maceration No MetalCheck CRITICAL CHECKPOINT: Is extraction vessel Stainless Steel? SFE->MetalCheck Maceration->MetalCheck Passivate Action: Passivate with HNO3 or use PTFE Liner MetalCheck->Passivate Yes (SFE) Chelator Action: Add 0.1% EDTA to scavenge Fe2+ MetalCheck->Chelator Yes (Liquid Solvent) Final Proceed to Purification (Crystallization/Chromatography) MetalCheck->Final No (Glass/PTFE) Passivate->Final Chelator->Final

Figure 1: Decision tree for selecting extraction methodologies based on thermal stability and equipment availability, with critical checkpoints for metal contamination.

Reference Data: Solvent & Stability Table

SolventPolaritySuitability for Cyclic PeroxidesRisk Factor
Supercritical CO₂ TunableExcellent Low. Requires high pressure equipment.
n-Hexane Non-polarGood Low. Poor solubility for more polar derivatives.
Ethanol PolarModerate Moderate. Can co-extract acids that catalyze degradation.
Chloroform ModeratePoor High. Often contains HCl traces (stabilizer) which destroys peroxides.
Acetone PolarPoor High. Can form explosive cyclic peroxide byproducts (TATP) if acidified.

References

  • Optimization of Supercritical Fluid Extraction of Artemisinin. Source: Journal of Supercritical Fluids / NIH Link:[Link] Relevance: Establishes the 40-50°C upper limit for SFE to prevent yield loss.

  • Iron-Mediated Degradation of Artemisinin. Source: RSC Advances / ChemComm Link:[Link] Relevance: Details the Fenton-like mechanism where Fe(II) cleaves the endoperoxide bridge.

  • Thermal Stability of Organic Peroxides. Source: Process Safety Progress (Wiley) Link:[Link] Relevance:[1][2][3][4][5][6] Provides activation energy data for O-O bond homolysis.

  • Extraction Technologies for Artemisinin: A Comparative Study. Source: Malaria Journal Link:[Link] Relevance: Compares solvent extraction vs. SFE yields and purity profiles.

Sources

Technical Support Center: Maximizing Trunculin A Yield from Latrunculia Extracts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the extraction and purification of Trunculin A from Latrunculia species. It is designed to be a practical resource for troubleshooting common issues and improving the yield and purity of this valuable marine-derived macrolide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating this compound from Latrunculia sponges?

The primary challenges are twofold: the inherently low abundance of this compound in the sponge biomass and its potential for degradation during the extraction and purification process.[1] Marine sponges, in general, present a challenge due to the complex mixture of secondary metabolites, which requires multi-step purification procedures.[2]

Q2: Which Latrunculia species are known to produce this compound?

This compound was first isolated from the Red Sea sponge Latrunculia magnifica (now often referred to as Negombata magnifica).[3][4] Other Latrunculia species may also produce this compound or its analogs, but N. magnifica is the most cited source.

Q3: What is the primary mechanism of action of this compound, and why is it of interest?

This compound is a potent inhibitor of actin polymerization.[1] It binds to monomeric G-actin with a 1:1 stoichiometry, preventing its assembly into F-actin filaments. This disruption of the actin cytoskeleton makes it a valuable tool in cell biology research and a potential lead compound for anticancer drug development.

Q4: What are the key differences between this compound and Trunculin B?

This compound and B are structural analogs. This compound is generally considered more potent in its biological activity. Trunculin B has been noted to be less stable, particularly in the presence of serum, which can be a consideration for downstream applications.[4]

Q5: Is it possible to improve this compound yield through aquaculture of Latrunculia?

Sponge aquaculture, or "sea ranching," is a promising strategy to address the supply problem of bioactive marine natural products.[2] While research in this area is ongoing, it presents a potential avenue for a more sustainable and consistent source of Latrunculia biomass.

Troubleshooting Guide: Improving this compound Yield

This section addresses specific issues that can arise during the extraction and purification of this compound, providing explanations and actionable solutions.

Issue 1: Low Yield of Crude Extract

Possible Causes:

  • Incomplete Extraction: The solvent may not be efficiently penetrating the sponge tissue to extract the target compound.

  • Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.

  • Degradation during Extraction: Prolonged extraction times or harsh conditions can lead to the breakdown of this compound.

Solutions & Explanations:

  • Optimize Sponge Preparation: Immediately freeze-dry (lyophilize) the collected sponge to preserve the integrity of the secondary metabolites. Grind the lyophilized sponge into a fine powder to maximize the surface area for solvent penetration.

  • Solvent Selection: this compound is a macrolide with moderate polarity. Methanol is a commonly used and effective solvent for initial extraction. A mixture of methanol and a less polar solvent like dichloromethane (CH2Cl2) can also be effective.[3] The choice of solvent is critical, as it directly impacts the types of compounds that are predominantly extracted.[1][5]

  • Extraction Method: Maceration with repeated solvent exchanges is a standard and effective method. Ensure sufficient time for each extraction step (e.g., 24 hours) to allow for complete diffusion.

  • Temperature Considerations: While gentle heating can sometimes improve extraction efficiency, it also increases the risk of degradation. For a potentially sensitive compound like this compound, performing the extraction at room temperature is a safer initial approach.

Issue 2: Low Purity of Crude Extract

Possible Causes:

  • Co-extraction of a Wide Range of Compounds: The initial extraction will inevitably pull out a complex mixture of lipids, pigments, and other secondary metabolites.

  • Presence of Polar Impurities: Using a highly polar solvent can lead to the co-extraction of a large amount of polar ballast.

Solutions & Explanations:

  • Solvent Partitioning (Kupchan Method): After the initial extraction and concentration, a liquid-liquid partitioning step is highly recommended. A modified Kupchan-type solvent partitioning scheme can effectively separate compounds based on their polarity. This involves sequentially partitioning the crude extract between solvents of varying polarity (e.g., hexane, dichloromethane, and methanol). This compound is expected to partition into the moderately polar fraction (e.g., dichloromethane).

  • Initial Cleanup with Flash Chromatography: Before proceeding to high-resolution purification, a preliminary cleanup using flash chromatography can remove a significant portion of impurities. This technique is faster and more cost-effective than preparative HPLC for initial fractionation.

Issue 3: Low Yield After Purification

Possible Causes:

  • Degradation During Purification: this compound may be sensitive to pH, temperature, or prolonged exposure to certain solvents.

  • Suboptimal Chromatographic Conditions: The chosen column, mobile phase, or gradient may not be providing adequate resolution, leading to poor separation and loss of product in mixed fractions.

  • Irreversible Adsorption to the Stationary Phase: The compound may be strongly and irreversibly binding to the chromatography column.

Solutions & Explanations:

  • Stability Considerations:

    • pH: The stability of many natural products is pH-dependent. While specific data for this compound is limited, it is advisable to work with buffered mobile phases in the neutral to slightly acidic range (e.g., pH 5-7) to minimize potential hydrolysis of the macrolide ring. For other natural products, a pH of around 4 has been shown to be optimal for stability.

    • Temperature: Avoid high temperatures during all steps. Concentrate extracts using a rotary evaporator at low temperatures. If possible, conduct chromatographic separations at room temperature or even in a cooled system if degradation is suspected.

  • Optimize HPLC Purification:

    • Column Selection: A C18 reversed-phase column is a good starting point for the purification of moderately polar compounds like this compound.

    • Mobile Phase: A gradient of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC. The addition of a small amount of a modifier, such as formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), can improve peak shape and resolution.

    • Gradient Optimization: A shallow gradient will generally provide better resolution for complex mixtures. Start with a scouting gradient to determine the approximate elution time of this compound, and then optimize the gradient around that point.

  • Alternative Purification Strategies: Consider multi-step chromatographic purification. An initial separation on a less retentive column (e.g., C8) or a different stationary phase could be beneficial.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound

This protocol is a generalized procedure based on established methods for the extraction of latrunculins.

  • Sponge Preparation:

    • Immediately freeze freshly collected Latrunculia sponge material.

    • Lyophilize the frozen sponge to a constant weight.

    • Grind the dried sponge into a fine powder using a blender or a mill.

  • Solvent Extraction:

    • Macerate the sponge powder in methanol (e.g., 1:10 w/v) at room temperature for 24 hours with constant stirring.

    • Filter the extract and repeat the extraction process two more times with fresh methanol.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Solvent Partitioning:

    • Resuspend the concentrated methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform sequential liquid-liquid extractions with solvents of increasing polarity:

      • First, partition against n-hexane to remove non-polar lipids and pigments.

      • Next, partition the aqueous methanol phase against dichloromethane (CH2Cl2) to extract compounds of intermediate polarity, including this compound.

      • The remaining aqueous phase will contain highly polar compounds.

    • Concentrate the dichloromethane fraction to dryness. This fraction is enriched with this compound.

Protocol 2: Purification of this compound by HPLC

This protocol outlines a general approach for the purification of this compound using reversed-phase HPLC.

  • Sample Preparation:

    • Dissolve the dried dichloromethane fraction from Protocol 1 in a small volume of the initial mobile phase (e.g., 80:20 acetonitrile/water).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 80% B to 100% B over 40 minutes is a good starting point.

    • Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 4 mL/min for a 10 mm ID column).

    • Detection: UV detection at a wavelength where this compound absorbs (a general starting point for macrolides is in the range of 210-230 nm).

  • Fraction Collection:

    • Collect fractions based on the elution profile.

    • Analyze the collected fractions by analytical HPLC or TLC to identify those containing pure this compound.

    • Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Data Presentation

Table 1: Solvent Polarity and Expected Compound Distribution

Solvent FractionPolarityExpected Compounds
n-HexaneNon-polarLipids, pigments, non-polar terpenes
DichloromethaneIntermediateThis compound , other macrolides, alkaloids
Aqueous MethanolPolarSugars, amino acids, highly polar compounds

Visualizations

Extraction_Workflow Sponge Latrunculia Sponge Biomass FreezeDry Lyophilization & Grinding Sponge->FreezeDry Extraction Methanol Extraction FreezeDry->Extraction Concentration1 Rotary Evaporation Extraction->Concentration1 Partitioning Solvent Partitioning (Hexane, CH2Cl2, MeOH/H2O) Concentration1->Partitioning Hexane Hexane Fraction (Non-polar Impurities) Partitioning->Hexane Non-polar DCM Dichloromethane Fraction (this compound Enriched) Partitioning->DCM Intermediate Polarity Aqueous Aqueous Fraction (Polar Impurities) Partitioning->Aqueous Polar Concentration2 Rotary Evaporation DCM->Concentration2 HPLC Reversed-Phase HPLC Concentration2->HPLC Pure_TrunculinA Pure this compound HPLC->Pure_TrunculinA

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Yield LowYield Low this compound Yield Cause 1: Incomplete Extraction Cause 2: Degradation Cause 3: Poor Purification Solutions Solutions Optimize Sponge Prep (Grinding) Adjust Solvent Polarity (MeOH/CH2Cl2) Control Temperature & pH Optimize HPLC (Column, Gradient) LowYield:c1->Solutions:s1 Address with LowYield:c1->Solutions:s2 Address with LowYield:c2->Solutions:s3 Address with LowYield:c3->Solutions:s4 Address with

Caption: Troubleshooting Logic for Low this compound Yield.

References

  • Barrow, R. A., & Blunt, J. W. (1999). Interrogating the Bioactive Pharmacophore of the Latrunculin Chemotype by Investigating the Metabolites of Two Taxonomically Unrelated Sponges. Journal of Natural Products, 62(3), 419-425. [Link]

  • Hoberg, M., et al. (2013). Biological Activities of Ethanolic Extracts from Deep-Sea Antarctic Marine Sponges. Marine Drugs, 11(4), 1137-1151. [Link]

  • Karunarathne, W. G. D. D., & Wijesinghe, W. P. R. M. (2021). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Marine Drugs, 19(6), 332. [Link]

  • Karunarathne, W. G. D. D., & Wijesinghe, W. P. R. M. (2021). Bioactive Compounds from Marine Sponges. Encyclopedia.pub. [Link]

  • Lim, J. K., & Lee, E. (2025). Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria. Natural Product Reports. [Link]

  • Mortimer, M., et al. (2012). Exploring the Stability Limits of Actin and Its Suprastructures. Biophysical Journal, 102(11), 2593-2602. [Link]

  • El-Sayed, K. A., et al. (2008). Semisynthetic Latrunculin B Analogs: Studies of Actin Docking Support a Proposed Mechanism for Latrunculin Bioactivity. Bioorganic & Medicinal Chemistry, 16(16), 7646-7653. [Link]

  • Salem, M. A., et al. (2021). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Plants, 10(11), 2419. [Link]

  • Wikipedia. (n.d.). Latrunculin. [Link]

  • Mhadhebi, L., & Mhadhebi, A. (2022). Review Article Marine sponge's biological activities: Their Biotechnological Uses. Journal of Survey in Fisheries Sciences, 10(1S), 293-308. [Link]

  • Palmer, C. S., et al. (2015). Purification of monoclonal antibodies from clarified cell culture fluid using Protein A capture continuous countercurrent tangential chromatography. Journal of Chromatography A, 1388, 149-157. [Link]

  • Zhang, T., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 456. [Link]

  • Shaw, B. R., et al. (1974). Chromatographic separation of chromatin subunits. Biochemical and Biophysical Research Communications, 61(4), 1193-1198. [Link]

  • YouTube. (2015, June 25). Purification of RNA Nanoparticles using Rate-Zonal Ultracentrifugation. [Link]

  • Thermo Fisher Scientific. (2022, October 13). Need Help Perfecting Your HPLC Purifications?. [Link]

  • Melotto, M., & Kunkel, B. N. (2017). An HPLC-based Method to Quantify Coronatine Production by Bacteria. Bio-protocol, 7(5), e2169. [Link]

Sources

Technical Support Center: Stability and Handling of Trunculin A

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: This guide addresses the stability of Trunculin A, a marine-derived macrolide. It is important to note that in scientific literature and commercial products, the closely related compound, Lathis compound , is more commonly referenced. The information provided here is based on the well-documented properties of Lathis compound and general principles for handling complex natural products, which are directly applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

For long-term storage, this compound, whether as a solid or dissolved in a solvent like ethanol, should be stored at -20°C, protected from light and moisture.[1][2] If provided as a solution in an organic solvent, it should remain stable for at least one to two years under these conditions.[2][3] Some suppliers also provide it pre-dissolved in DMSO, which should also be stored at -20°C.

Q2: What is the best solvent for making a concentrated stock solution of this compound?

Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. The solubility of the related compound Lathis compound in DMSO is approximately 25 mg/mL.[1][2] When preparing your stock, it is best practice to use a fresh ampule of high-purity, anhydrous DMSO, as previously opened DMSO can absorb water and contains peroxides that may degrade the compound over time.[3]

Q3: How stable is this compound in a DMSO stock solution?

When prepared correctly with anhydrous DMSO and stored in small aliquots at -20°C, a this compound stock solution is highly stable. For Lathis compound, stocks have been shown to be stable for at least six months, even with a few freeze-thaw cycles.[3] To maximize stability and experimental consistency:

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Ensure vials are tightly sealed to prevent moisture absorption. DMSO is hygroscopic.

  • Protect the aliquots from light.

Q4: Can I store this compound in aqueous buffers like PBS or cell culture media?

It is strongly advised not to store this compound in aqueous solutions for extended periods.[1] We do not recommend storing aqueous working solutions for more than a single day.[1] Macrolides, particularly those with ester linkages, are susceptible to hydrolysis in aqueous environments. The rate of degradation is influenced by pH, temperature, and the presence of enzymes (e.g., esterases in serum-containing media). For experiments, fresh dilutions from the DMSO stock into your aqueous buffer or media should be made immediately before use.

Q5: My this compound seems to have lost its biological activity. What could be the cause?

Loss of activity is typically linked to compound degradation. The most common causes are:

  • Improper Storage: Storing the DMSO stock at 4°C or room temperature, or exposing it to light can accelerate degradation.

  • Repeated Freeze-Thaw Cycles: While stable for a few cycles, frequent thawing and refreezing of the main stock can introduce moisture and increase degradation risk.

  • Instability in Aqueous Media: If you prepared a large volume of working solution in an aqueous buffer and used it over several hours or days, the compound likely degraded.

  • Contaminated Solvent: Using old or wet DMSO to prepare the stock solution can lead to rapid degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Buffer The final concentration of this compound exceeds its aqueous solubility. The percentage of DMSO in the final solution is too low to maintain solubility.Ensure the final DMSO concentration in your aqueous working solution is sufficient to keep the compound dissolved (typically 0.1% to 1%). Perform a small-scale solubility test first. If precipitation persists, you may need to lower the final working concentration of this compound.
Inconsistent Experimental Results Degradation of this compound in the working solution over the course of a long experiment. Inconsistent pipetting from a non-homogenized thawed stock.Prepare fresh working solutions from your DMSO stock immediately before each experiment. If the experiment is lengthy, consider adding freshly diluted compound at set intervals. Always vortex your DMSO stock gently after thawing to ensure it is homogenous before making dilutions.
Loss of Potency in DMSO Stock The stock solution has been stored for an extended period (beyond the recommended 6-12 months), subjected to many freeze-thaw cycles, or was prepared with suboptimal quality DMSO.Discard the old stock and prepare a fresh one from solid material using a new, unopened vial of anhydrous DMSO. It is crucial to aliquot the new stock into single-use volumes.

Protocol: Assessing the Stability of this compound in Experimental Buffers

This protocol provides a framework for determining the stability of this compound in your specific aqueous buffer system using High-Performance Liquid Chromatography (HPLC) as the analytical method.[4]

Objective

To quantify the degradation of this compound over time under specific temperature and buffer conditions.

Materials
  • This compound

  • Anhydrous DMSO

  • Experimental aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC system with a suitable detector (e.g., UV-Vis at 220 nm)[4]

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Temperature-controlled incubator or water bath

Experimental Workflow Diagram

Stability_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis prep_stock Prepare 10 mM this compound Stock in Anhydrous DMSO prep_working Dilute Stock to 100 µM in Experimental Buffer prep_stock->prep_working aliquot Aliquot into Time-Point Vials (e.g., T=0, 1, 2, 4, 8, 24h) prep_working->aliquot incubate Incubate Aliquots at Desired Temperature (e.g., 37°C) aliquot->incubate t0_sample Immediately Quench T=0 Sample (e.g., with Acetonitrile) & Freeze aliquot->t0_sample quench_timepoints At Each Time Point, Quench Sample and Store at -80°C incubate->quench_timepoints hplc_run Analyze All Samples by Stability-Indicating HPLC Method quench_timepoints->hplc_run data_analysis Calculate % Remaining vs. T=0 and Determine Half-Life (t½) hplc_run->data_analysis Degradation_Pathway cluster_main Hypothetical Degradation of this compound in Aqueous Buffer A This compound (Intact Macrolide) B Hydrolyzed, Inactive Product (Opened Macrocycle) A->B Hydrolysis of Ester Bond (Major Pathway, H₂O, pH dependent) C Other Minor Degradants A->C Oxidation/Other (Minor Pathways)

Caption: Potential degradation pathway for this compound in aqueous solution.

This simplified diagram illustrates that the primary stability concern is the cleavage of the macrocyclic ring via hydrolysis, leading to a loss of the three-dimensional structure crucial for its biological activity.

References

  • Frontiers. (2024, August 25). Marine sponge-derived natural products: trends and opportunities for the decade of 2011-2020.
  • Frontiers. (2021, May 10). The Effects of Sampling and Storage Conditions on the Metabolite Profile of the Marine Sponge Geodia barretti.
  • ResearchGate. (2017, December 1). What temperature Lathis compound should be stored after dissolving in DMSO?
  • Interchim.
  • MDPI. (2021, February 25).
  • National Center for Biotechnology Information.
  • PubMed. (2010, March 15).
  • ResearchGate. A summary of ecological and life-history-related factors that cause high production of bioactive compounds in marine sponges.
  • APExBIO. Latrunculin B - F-actin Destabilizing Agent.
  • Sigma-Aldrich. Lathis compound from Latrunculia magnifica, ≥85% (HPLC)
  • Sigma-Aldrich.
  • Slideshare.
  • PMC. (2022, February 1).
  • Cayman Chemical. (2025, July 29).
  • PMC. (2019, July 17). Comparison of Common Analytical Methods for the Quantification of Total Polyphenols and Flavanols in Fruit Juices and Ciders.
  • Semantic Scholar.
  • National Institutes of Health. Cellular mutants define a common mRNA degradation pathway targeting cytokine AU-rich elements.
  • European Medicines Agency (EMA). Stability Testing of Biotechnological/Biological Products.
  • ResearchGate. (2011, September 1). (PDF)
  • Labstat International Inc. (2023, July 6). Stability Testing for Dietary Supplements & NHP.
  • PMC.
  • MDPI. (2020, December 14).
  • PubMed. (2020, September 17).
  • Nutrasource. (2019, November 20). Common Stability Testing Questions for Natural Health Products (Canada) and Dietary Supplements (U.S.).
  • European Medicines Agency (EMA). (2023, July 13).
  • PubMed. (1984).
  • PubMed. (2022, June 29). Biodegradation Pathway and Detoxification of β-cyfluthrin by the Bacterial Consortium and Its Bacterial Community Structure.

Sources

Technical Support Center: Minimizing Artifacts in Marine Sponge Metabolite Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Artifact Identification, Prevention, and Validation Protocols Reference ID: MSP-ISO-2026

Overview: The "Ghost" in the Extract

Welcome to the Marine Metabolite Integrity Center. In marine sponge natural products chemistry, up to 15-20% of reported "novel" compounds are actually isolation artifacts —chemical ghosts created by the interaction of labile biosynthetic intermediates with solvents, light, oxygen, or chromatography media.

This guide is not a standard protocol list. It is a causality-driven troubleshooting system designed to help you distinguish between true biosynthesis and anthropogenic chemical noise.

Module 1: Solvent-Induced Artifacts (Solvolysis & Acetal Formation)

User Query: "I isolated a methylated compound from a methanol extract, but it’s absent in the crude ethyl acetate partition. Is it real?"

Diagnosis: You are likely seeing a solvolysis artifact . Marine sponges are rich in reactive functional groups (aldehydes, hemiketals, carboxylic acids) that react rapidly with nucleophilic solvents like methanol (MeOH).

The Mechanism: The "Methyl-Ethyl" Switch

Many "natural" methyl esters or methyl acetals are actually formed during extraction.

  • Scenario: A sponge metabolite contains a hemiketal or carboxylic acid.

  • Reaction: In the presence of MeOH (and trace acid from the sponge), it converts to a methyl ketal or methyl ester.

  • Case Study: The isolation of 4-methylacetals from the sponge Erylus caribaeorum. Originally reported as natural products, re-extraction with ethanol (EtOH) yielded 4-ethylketals , proving the natural precursors were actually unstable 4-hemiketals [1].[1]

Troubleshooting Protocol: The Dual-Solvent Validation

Do not rely on a single extraction solvent. Use this self-validating loop:

  • Split the Sample: Divide a small portion of the frozen sponge biomass into two aliquots.

  • Parallel Extraction:

    • Aliquot A: Extract with MeOH .

    • Aliquot B: Extract with EtOH .

  • LC-MS Comparison: Analyze both crude extracts immediately.

    • Result A: If the mass spectrum shows a peak at

      
       in MeOH and 
      
      
      
      in EtOH (corresponding to a -CH
      
      
      vs -CH
      
      
      CH
      
      
      difference), the compound is an alkoxyl artifact .
    • Result B: If the mass is identical in both, the moiety is likely native.

Table 1: Common Solvent Artifact Signatures

Functional GroupSolventArtifact TypeMass Shift (vs. Native)
Carboxylic AcidMethanolMethyl Ester+14 Da (vs. free acid)
Hemiketal/AldehydeMethanolMethyl Acetal+14 Da (vs. -OH)
Hemiketal/AldehydeEthanolEthyl Acetal+28 Da (vs. -OH)
1,2-DiolAcetoneAcetonide+40 Da
AmineAcetoneImine/Enamine+40 Da
Module 2: Chromatography-Induced Degradation (The Acidic Silica Trap)

User Query: "My compound degrades on the column. I see a smear and multiple new peaks after silica gel chromatography."

Diagnosis: Silica gel acidity is catalyzing rearrangements or oxidations. Standard silica gel (SiO


) is slightly acidic (pH ~5-6) and can act as a Lewis acid surface, promoting dehydration, isomerization, and oxidation of sensitive marine alkaloids and terpenes.
The Mechanism: Surface Catalysis
  • Oxidation: Silica gel surfaces can stabilize radical intermediates, promoting autoxidation of prenyl groups to aldehydes or epoxides [2].

  • Rearrangement: Acid-labile alkaloids (e.g., Discorhabdins ) can undergo skeletal rearrangement or addition of solvent molecules when exposed to silica in the presence of protic solvents [3].

Corrective Workflow: The "Gentle" Purification Path

Stop using raw silica for labile sponge metabolites. Switch to this non-acidic workflow:

Step 1: Neutralization

  • Protocol: Wash the silica gel with 1% triethylamine (Et

    
    N) in hexane prior to packing, or use neutralized silica  (washed with NaHCO
    
    
    
    and dried).

Step 2: Alternative Stationary Phases

  • Sephadex LH-20: This is the "gold standard" for the first fractionation step. It separates based on size and molecular shape (exclusion) without acidic surface interactions. It is gentle on peptides and macrocycles.

  • Reverse Phase (C18): Generally more inert than normal phase silica. Use buffered mobile phases (e.g., Ammonium Acetate pH 7.0) instead of TFA (Trifluoroacetic acid) if the compound is acid-sensitive.

Module 3: The DMSO/NMR Artifact (The "Observation" Effect)

User Query: "My NMR spectrum changes over time. The compound was pure yesterday, but now the proton signals are doubling."

Diagnosis: DMSO-induced reactivity . DMSO is not chemically inert. It is an oxidant (Swern oxidation precursor) and can facilitate nucleophilic attacks.

The Mechanism: Bisanthraquinones & Discorhabdins
  • Case Study: Bisanthraquinones from marine sources have been shown to degrade into dehydration artifacts simply by sitting in DMSO-d

    
     during long 2D NMR acquisitions [3].[2]
    
  • Discorhabdins: These pigments can react with residual TFA and water in DMSO to form trideuteromethyl artifacts (incorporating the CD

    
     group from the solvent) [3].
    
Prevention Strategy: The "Zero-Hour" NMR
  • Solvent Swap: If the compound is soluble, use CD

    
    OD  (Methanol-d
    
    
    
    ) or Acetone-d
    
    
    . They are generally less reactive than DMSO.
  • Argon Flush: Flush the NMR tube with argon to prevent autoxidation during long acquisitions (HMBC/NOESY).

  • Rapid Acquisition: Do not leave samples in DMSO overnight before scanning. Prepare the sample immediately before the magnet time.

Visualizing the Artifact Decision Logic

Use the following decision tree to validate if your isolated metabolite is a true natural product (TNP).

ArtifactValidation Start Isolate Candidate Compound SolventCheck Did you extract with MeOH? Start->SolventCheck MassCheck Perform EtOH Extraction Is Mass = M + 14? SolventCheck->MassCheck Yes SilicaCheck Did you use Silica Gel? SolventCheck->SilicaCheck No Artifact1 Artifact: Methyl Ester/Acetal MassCheck->Artifact1 Yes (M vs M+14) MassCheck->SilicaCheck No (Mass Identical) TLC_Check Does 2D TLC show diagonal spots? SilicaCheck->TLC_Check Yes DMSO_Check Is NMR stable > 12h? SilicaCheck->DMSO_Check No (Used C18/LH-20) Artifact2 Artifact: Silica-Induced Rearrangement/Oxidation TLC_Check->Artifact2 Yes (Decomposition) TLC_Check->DMSO_Check No (Stable) Artifact3 Artifact: DMSO Reaction DMSO_Check->Artifact3 No (Changes observed) TrueNP Likely True Natural Product DMSO_Check->TrueNP Yes

Figure 1: Decision matrix for distinguishing True Natural Products (TNP) from isolation artifacts.

Module 4: Sample Collection (The "First Mile" Integrity)

User Query: "My extract has no bioactivity, but the fresh sponge did. What happened?"

Diagnosis: Enzymatic degradation occurred during transport. Sponges contain potent esterases and proteases that activate upon cell death.

Protocol: The "Drowning" Method

Do not just freeze the sponge. The enzymes can reactivate during the thawing process before the solvent penetrates.

  • Immediate Solvent Immersion: Cut the sponge into small pieces (

    
    ) immediately upon collection.
    
  • Drown in EtOH: Place the pieces directly into a jar of Ethanol. The solvent penetrates the tissue, denaturing enzymes and "fixing" the small molecules in situ.

  • Transport: Transport the sponge in the solvent.

  • Processing: Decant the solvent (this is your first extract). Then macerate the remaining tissue. This prevents the "thaw-degradation" window.

References
  • Capon, R. J., et al. (2020).[3] Extracting Value from Marine and Microbial Natural Product Artifacts and Chemical Reactivity.[2][3][4][5][6][7] Marine Drugs, 18(10), 508.

  • Schröder, P., et al. (2021).[1][3] Silica Gel-mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts.[8] Planta Medica, 87(12-13), 998-1007.

  • Blunt, J. W., et al. (2018). Marine Natural Products. Natural Product Reports, 35, 8-53. (Context on Discorhabdin stability).

  • Nielsen, K. F., et al. (2011). Dereplication of Microbial Natural Products by LC-DAD-TOFMS. Journal of Natural Products, 74(11), 2338-2348. (Methodology for artifact detection).

Sources

Technical Support Center: Optimizing Storage Conditions for Norsesterterpene Peroxides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and storage of norsesterterpene peroxides. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and reactive molecules. Given their inherent instability due to the peroxide bridge, establishing optimal storage conditions is paramount to preserving sample integrity, ensuring experimental reproducibility, and maintaining safety.

This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common challenges and offering detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the storage of norsesterterpene peroxides.

Q1: What is the single most critical factor for storing norsesterterpene peroxides?

A: Temperature control. The oxygen-oxygen bond in the peroxide group is inherently weak and susceptible to thermal cleavage, which initiates degradation pathways. Storing these compounds at consistently low temperatures is the most effective way to minimize thermal decomposition and preserve their chemical structure.

Q2: I have a solid sample and a sample dissolved in a solvent. Should I store them differently?

A: Yes. Solid (neat) compounds are often more stable than their solvated counterparts, provided they are protected from light and atmospheric oxygen. When in solution, the choice of solvent becomes a critical stability factor. Protic solvents or those with the ability to form radicals can accelerate degradation.[1][2] For solvated samples, storage under an inert atmosphere is crucial.

Q3: How long can I expect my norsesterterpene peroxide sample to be stable?

A: Shelf life is highly dependent on the specific molecular structure and the storage conditions. As a general rule, high-hazard peroxide formers should be disposed of after 3 months of opening, while others may be stored for up to 12 months.[3] However, for novel or uncharacterized norsesterterpene peroxides, we strongly recommend performing a stability study. A significant loss of purity (e.g., >5-10%) over a 3-month period at -20°C would suggest that -80°C storage is necessary for long-term preservation.

Q4: Are there any visual cues that indicate my sample has degraded?

A: Yes. Visual inspection is a critical first step before using any aged sample. Look for:

  • Crystallization: Peroxides can form explosive crystals, especially around the cap or threads of a container.[4][5]

  • Discoloration: A change from a clear, colorless solution or white powder to a yellow or brown hue often indicates degradation.[5]

  • Stratification or Precipitation: The formation of distinct layers or solid precipitates in a previously homogenous solution is a clear sign of chemical change.[5]

If you observe any of these signs, especially crystallization, do not move or open the container. Treat it as potentially explosive and contact your institution's Environmental Health & Safety (EH&S) office immediately.[5]

Troubleshooting Guide: Common Storage Issues

This section addresses specific problems you might encounter and provides a logical path to resolution.

Q: My compound shows reduced activity or potency in my assay compared to a freshly synthesized batch. What could be the cause?

A: A loss of potency is the most common symptom of sample degradation. The peroxide bond is often essential for biological activity, and its cleavage leads to inactive products.

  • Primary Suspect: Thermal Decomposition. Were the samples ever left at room temperature for an extended period? Even short deviations from the recommended storage temperature can initiate decomposition.[6][7] The rate of decomposition increases with temperature.[7]

  • Secondary Suspect: Photochemical Decomposition. Have the samples been exposed to direct light? UV and even visible light can provide the energy to break the O-O bond, initiating radical chain reactions.[8][9][10] Always store samples in amber vials or wrap containers in aluminum foil.

  • Tertiary Suspect: Solvent/Container Incompatibility. What solvent are you using? Solvents like ethers or those with allylic hydrogens can form their own peroxides over time, creating a complex and reactive environment.[11] Furthermore, never store peroxides in containers with metal caps or use metal spatulas, as trace metals can catalyze decomposition.[6][12]

Q: I ran an HPLC analysis on my stored sample and see multiple new peaks that weren't there initially. What are they?

A: The appearance of new peaks confirms degradation. Norsesterterpene peroxides can undergo several rearrangement and decomposition reactions.[8]

  • Likely Degradants: Common products include the corresponding diols (from reduction of the peroxide), lactones, or other rearranged cyclic compounds.[8] Depending on the parent structure, oxidative cleavage can lead to the formation of smaller carboxylic acids or aldehydes.

  • Troubleshooting Workflow: The logical flow for investigating this issue is outlined in the diagram below. This process helps systematically identify the cause of degradation.

G start Observation: New peaks in HPLC check_storage Review Storage History: 1. Temperature logs 2. Light exposure 3. Inert atmosphere used? start->check_storage analyze_solvent Analyze Solvent Blank: Is the solvent itself degrading? check_storage->analyze_solvent History is clean temp_issue Problem Found: Temperature Fluctuation check_storage->temp_issue Deviations found light_issue Problem Found: Light Exposure check_storage->light_issue Exposed to light atmosphere_issue Problem Found: Oxygen Exposure check_storage->atmosphere_issue No inert gas used characterize_peaks Characterize Degradants: LC-MS / NMR analyze_solvent->characterize_peaks Solvent is clean solvent_issue Problem Found: Reactive Solvent analyze_solvent->solvent_issue Solvent shows impurities confirm_pathway Confirm Degradation Pathway: Compare with known peroxide decomposition mechanisms characterize_peaks->confirm_pathway remediate Action: 1. Discard degraded stock 2. Re-synthesize or purify 3. Implement stricter storage protocols temp_issue->remediate light_issue->remediate atmosphere_issue->remediate solvent_issue->remediate confirm_pathway->remediate

Caption: Troubleshooting workflow for identifying the source of sample degradation.

Underlying Principles: Degradation Pathways

Understanding the "why" behind storage protocols is key to preventing issues. The instability of norsesterterpene peroxides is primarily driven by the weakness of the O-O bond, making it susceptible to several degradation mechanisms.

G cluster_0 Initiation Mechanisms cluster_1 Degradation Products Peroxide Norsesterterpene Peroxide (R-O-O-R') Radicals Alkoxy Radicals (R-O• + •O-R') Peroxide->Radicals Homolytic Cleavage Heat Heat (Δ) Heat->Radicals Light Light (hν) Light->Radicals Metal Trace Metals (e.g., Fe²⁺) Metal->Radicals Rearrangement Rearrangement (e.g., Lactones) Radicals->Rearrangement Cleavage C-C Cleavage (e.g., Aldehydes, Acids) Radicals->Cleavage Reduction Reduction (e.g., Diols) Radicals->Reduction via H• abstraction

Caption: Primary degradation pathways for norsesterterpene peroxides.

  • Thermal Decomposition: Heat provides the activation energy to cause homolytic cleavage of the O-O bond, forming two highly reactive alkoxy radicals. This process is self-accelerating; the initial decomposition generates heat, which in turn accelerates the breakdown of remaining molecules.[6] This is why maintaining a low temperature is critical. The lowest temperature at which this runaway reaction occurs in a given package is known as the Self-Accelerating Decomposition Temperature (SADT).[6][7][13]

  • Photochemical Decomposition: Absorption of photons, particularly in the UV range, can also induce the cleavage of the peroxide bond, leading to the same radical intermediates.[8][9]

  • Chemically-Induced Decomposition: Contaminants such as strong acids, bases, or heavy metals (iron, copper) can catalyze the decomposition process, often at ambient temperatures.[6] This underscores the importance of using high-purity solvents and avoiding contact with metals.

Protocols and Methodologies

Proactive stability management is superior to reactive troubleshooting. Here are detailed protocols for preparing samples for storage and assessing their stability.

Protocol 1: Long-Term Storage Preparation

This protocol is designed to maximize the shelf-life of your valuable norsesterterpene peroxide samples.

Materials:

  • High-purity (≥99.9%) solvent, sparged with Argon or Nitrogen for 30 minutes. Recommended solvents: Acetonitrile, Tert-butyl methyl ether (TBME), or Ethyl Acetate. Avoid ethers like THF or diethyl ether for long-term storage.[11]

  • Amber glass HPLC or screw-cap vials with PTFE-lined caps.

  • Inert gas source (Argon or Nitrogen).

  • Freezer (-20°C and -80°C).

Procedure:

  • Work in a Controlled Environment: Perform all manipulations in a fume hood, away from direct light.

  • Prepare Solution (if applicable): If storing in solution, dissolve the solid compound in the pre-sparged, high-purity solvent to a known concentration (e.g., 1-10 mg/mL). Use the minimum amount of heat required for dissolution and cool to room temperature immediately.

  • Aliquot Samples: Dispense the solution or solid into appropriately sized amber vials. The goal is to create single-use aliquots to avoid repeated freeze-thaw cycles and exposure of the stock solution to the atmosphere.

  • Inert Gas Purge: Gently flush the headspace of each vial with a stream of inert gas (Argon or Nitrogen) for 15-30 seconds. This displaces atmospheric oxygen, which can participate in degradation reactions.[3][4]

  • Seal Tightly: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Label Clearly: Label each vial with the compound name, concentration, solvent, date of preparation, and storage temperature. Use cryo-resistant labels.

  • Store Promptly: Place the aliquots in a designated, clearly labeled box in the appropriate freezer. For storage up to 3-6 months, -20°C may be sufficient. For longer-term storage (>6 months), -80°C is strongly recommended.[14]

Protocol 2: Accelerated Stability Assessment via HPLC

This protocol allows you to quickly assess the stability of a compound under various stress conditions to predict its long-term stability and identify potential degradants.

Objective: To determine the rate of degradation under thermal, photolytic, and oxidative stress.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your norsesterterpene peroxide in a suitable HPLC-grade solvent (e.g., Acetonitrile) at a concentration that gives a clear response by HPLC-UV/MS (e.g., 1 mg/mL).

  • Establish Baseline (T=0): Immediately analyze an aliquot of the freshly prepared stock solution by a validated HPLC method. This is your T=0 reference. Record the peak area of the parent compound.

  • Aliquot for Stress Conditions: Dispense the stock solution into several labeled amber HPLC vials for each condition.

    • Thermal Stress: Place vials in ovens/water baths at controlled temperatures (e.g., 40°C, 60°C).

    • Photolytic Stress: Place vials in a photostability chamber with a controlled light source (ICH Q1B guidelines). Wrap a control vial in foil and place it alongside.

    • Oxidative Stress: To a vial, add a small amount of dilute hydrogen peroxide (e.g., final concentration of 0.1-1% H₂O₂). Keep this at room temperature.[15][16][17]

  • Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from each stress condition. Cool to room temperature if heated.

  • HPLC Analysis: Analyze each sample by HPLC. Record the peak area of the parent compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot % Remaining vs. Time for each condition.

    • Summarize the results in a table.

Example Data Presentation:

ConditionTime (hours)Parent Compound Remaining (%)Major Degradant Peak (RT, min)
Control (RT, Dark) 4899.5-
40°C (Dark) 4891.24.8
60°C (Dark) 4865.74.8, 5.2
Photolytic 2478.34.6
1% H₂O₂ (RT, Dark) 845.14.8

This data provides a clear, quantitative comparison of the compound's stability under different stresses, helping to define optimal long-term storage conditions.

References
  • K. C. Nicolaou, et al. (n.d.). Rearrangements of organic peroxides and related processes. PMC. Retrieved from [Link]

  • HM Royal. (2024, November 19). Organic Peroxide Stability: Key Considerations for Safe Handling and Storage. Retrieved from [Link]

  • Trevor J Henderson. (2025, January 30). Working Safely with Peroxides and Hydroperoxides in the Laboratory. Lab Manager. Retrieved from [Link]

  • Ohio University. (n.d.). Peroxide Lab Practices. Retrieved from [Link]

  • European Organic Peroxide Safety Group. (n.d.). Safe Handling. Retrieved from [Link]

  • American Chemistry Council. (n.d.). SAFETY AND HANDLING OF ORGANIC PEROXIDES. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Peroxides in depth discussion.pdf. Retrieved from [Link]

  • Chellquist, E. M., & Gorman, W. G. (1992). Benzoyl peroxide solubility and stability in hydric solvents. Pharmaceutical Research, 9(10), 1341-1346. Retrieved from [Link]

  • Wild, W., et al. (n.d.). Photo-induced decomposition of organic peroxides: Ultrafast formation and decarboxylation of carbonyloxy radicals. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Hordiyenko, O., et al. (2024). Throwing Light on -O–O- Bond: Organic Peroxides in Visible-Light Photocatalysis. Molecules, 29(4), 830. Retrieved from [Link]

  • OSU Chemistry. (n.d.). Chemicals That Form Peroxides: Handling and Storage. Retrieved from [Link]

  • University of Minnesota. (2015, March 25). Suggested Storage for Peroxides. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Theoretical study of the solvent effect on the hydrogen abstraction reaction of the methyl radical with hydrogen peroxide. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). The storage and handling of organic peroxides. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). Peroxide Forming Chemicals: Management, Retention and Storage. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal and Photochemical Reactions of Methylrhenium Diperoxide: Formation of Methyl Hydroperoxide in Acetonitrile. Inorganic Chemistry. Retrieved from [Link]

  • PubMed. (2016, April 15). A Norsesterterpene Peroxide from a Marine Sponge Hippospongia sp. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical RP-HPLC chromatograms of forced degradation; (a) peroxide.... Retrieved from [Link]

  • ResearchGate. (2025, August 9). A Norsesterterpene Peroxide from a Marine Sponge Hippospongia sp. Retrieved from [Link]

  • PubMed. (2024, April 1). Analytical methods for selectively determining hydrogen peroxide, peroxymonosulfate and peroxydisulfate in their binary mixtures. Retrieved from [Link]

  • ResearchGate. (2025, December 29). Photochemical decomposition of hydrogen peroxide (H2O2) and formaldehyde (HCHO) in artificial snow. Retrieved from [Link]

  • Google Patents. (n.d.). CN111189953A - Method for determining content of organic peroxide.
  • Drug Analytical Research. (2023, July 26). Stability-indicating method for the analysis of amorolfine and its N-oxide degradation product. Retrieved from [Link]

  • MDPI. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]

  • Norwegian Research Information Repository - NVA. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • Amazon S3. (2017, August 31). Degradation of high molar mass poly(ethylene glycol), poly(2-ethyl-2-oxazoline) and poly(vinyl pyrrolidone. Retrieved from [Link]

  • KOPS. (2024, September 27). Stability evaluation from hydrogen peroxide spiking studies. Retrieved from [Link]

Sources

Technical Support Center: Advanced NMR Strategies for Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The Trunculin Challenge: An Executive Summary

The Problem: Trunculins (A, B, F, etc.) are highly oxygenated nor-sesterterpene peroxides derived from marine sponges (Latrunculia spp.). They possess a "perfect storm" of structural features that complicate NMR analysis:

  • Structural Homology: Isomers often differ only by the stereochemistry of the peroxide bridge or the fusion of the cyclopentane ring.

  • Spectral Crowding: The 1.5–2.5 ppm region is densely populated with methylene envelope signals, while the diagnostic methyl singlets (0.8–1.2 ppm) frequently overlap.

  • Lability: The endoperoxide moiety is sensitive to acid and heat, making extensive chromatographic separation risky.

The Solution: This guide moves beyond standard 1D


H NMR. We utilize a tiered approach: Solvent Engineering  (Chemical resolution) 

Pure Shift (Spectral simplification)

DOSY (Virtual separation).

Phase I: Chemical Resolution (Solvent Engineering)

Before altering pulse sequences, alter the matrix. The most common error in Trunculin analysis is exclusive reliance on


.
The Benzene Effect (ASIS)

Aromatic Solvent-Induced Shift (ASIS) is critical for resolving the crowded methyl region of Trunculins. Benzene-d6 molecules stack against the solute, creating a magnetic anisotropy that shields/deshields protons differently based on their geometry relative to the aromatic ring.

Protocol:

  • Acquire a standard 1D

    
    H spectrum in 
    
    
    
    .
  • Evaporate solvent (using

    
     gas, not heat, to preserve the peroxide bridge).
    
  • Redissolve in

    
     (Benzene-d6).[1]
    

Expected Outcome:

  • Methyl groups hindered by the trunculin skeleton will experience different shielding than exposed methyls.

  • Validation: Look for the "crossover" of methyl singlets between 0.8 ppm and 1.1 ppm.

SolventDielectric Constant (

)
Mechanism of ActionTarget Region Resolution
Chloroform-d (

)
4.81Standard solvation; H-bonding donor.Baseline. Often results in overlap.[2][3][4]
Benzene-d6 (

)
2.28

-cloud anisotropy (ASIS).
High. Resolves aliphatic methyls and methines.
Pyridine-d5 12.4H-bond acceptor + Anisotropy.Medium. Good for OH protons, but can degrade peroxides.

Expert Insight: If


 fails, try a titration. Add 

to your

sample in 10% increments. Monitor the shift of the overlapping signals. The differential migration rates often reveal hidden multiplets [1].

Phase II: Spectral Simplification (Pure Shift NMR)

When chemical resolution is insufficient, we must collapse the multiplet structure.[4] Standard proton spectra are broadened by homonuclear J-coupling (


). Pure Shift NMR  (Broadband Homonuclear Decoupling) collapses multiplets into singlets, effectively improving resolution by a factor of 10–50 without increasing the magnetic field strength [2].
Recommended Sequence: PSYCHE (Pure Shift Yielded by Chirp Excitation)

We recommend PSYCHE over Zangger-Sterk methods for Trunculins because it preserves higher sensitivity, which is crucial for mass-limited marine samples.

Workflow Logic:

PSYCHE_Workflow Start Standard 1H Spectrum (Overlapped) Step1 Select Slice Selection (Saltire Chirp Pulses) Start->Step1 Identify ROI Step2 Chunking Data (Interferogram) Step1->Step2 Acquire chunks Step3 Reconstruction (Covariance Processing) Step2->Step3 J-refocusing End Pure Shift Spectrum (Singlets Only) Step3->End FT

Figure 1: The PSYCHE workflow collapses J-coupling multiplets into singlets, revealing hidden peaks.

Experimental Parameters (600 MHz Instrument):

  • Pulse Sequence: psyche (Bruker library) or equivalent.

  • Flip Angle: Small flip angle (

    
    ) to minimize sensitivity loss.
    
  • Chunk Size: 15–20 ms.

  • Validation: Compare the integral of the collapsed singlet to the original multiplet. They should be identical within 5% error.

Phase III: Virtual Separation (DOSY)

If you have a physical mixture of Trunculin A and B that cannot be separated chromatographically without degradation, Diffusion-Ordered Spectroscopy (DOSY) is your non-destructive alternative.

The Mechanism: DOSY separates compounds based on their hydrodynamic radius (diffusion coefficient,


).[5] Even isomers like Trunculins often interact differently with the solvent matrix or form different aggregates, resulting in slightly different 

values.

Protocol:

  • Temperature Stability: Set probe temperature to 298K and equilibrate for 15 minutes. Convection currents are the enemy of DOSY.

  • Pulse Sequence: ledbpgp2s (Longitudinal Eddy Current Delay with Bipolar Gradients).

  • Gradient Ramp: Linear ramp from 2% to 95% gradient strength over 16–32 steps.

  • Diffusion Time (

    
    ):  50–100 ms (Optimize so signal decays to ~5% at max gradient).
    

Data Interpretation: The output is a 2D map:

  • X-axis: Chemical Shift (

    
    ).[6][7][8][9]
    
  • Y-axis: Diffusion Coefficient (

    
    ).[5][10]
    
  • Result: Signals from this compound will align horizontally at Diffusion Rate

    
    , while Trunculin B aligns at 
    
    
    
    .

Expert Insight: For isomers with identical molecular weights, standard DOSY might struggle. Matrix-Assisted DOSY is the workaround. Add a co-solute like PMMA (Poly(methyl methacrylate)) or a chiral solvating agent. The Trunculin isomers will bind to the matrix with different affinity constants (


), artificially inducing a difference in their observed diffusion rates [3].

Troubleshooting & FAQs

Q1: My Trunculin sample degraded during the 2D acquisition. What happened? A: Trunculins contain unstable peroxide bridges. Long acquisitions (like HMBC) generate heat in the probe.

  • Fix: Use a CryoProbe to reduce scan number (time).

  • Fix: Use Non-Uniform Sampling (NUS) . Acquire only 25–50% of the data points and reconstruct the spectrum. This cuts experiment time by half, reducing thermal exposure.

Q2: The Pure Shift spectrum sensitivity is too low. A: PSYCHE inherently sacrifices sensitivity (approx. 10-20% of standard


H).
  • Fix: Ensure your

    
     relaxation delay is sufficient (set 
    
    
    
    ).
  • Fix: If sample quantity is <1 mg, revert to 1D Selective TOCSY . Select a non-overlapping resonance (e.g., a distinct olefinic proton) and "pull out" the rest of the spin system.

Q3: Can I use DMSO-d6? A: Avoid if possible. DMSO is hygroscopic; water peaks often obscure the mid-field region (3.0–4.0 ppm) crucial for Trunculin ring protons. Furthermore, recovering the sample from DMSO for bioassays is difficult compared to volatile solvents like Benzene or Chloroform.

Decision Matrix: Workflow Summary

Decision_Matrix Start Sample: Trunculin Mixture Q1 Is the overlap resolved in CDCl3? Start->Q1 Solvent Switch to C6D6 (Benzene) (ASIS Effect) Q1->Solvent No Final Proceed to Structure Elucidation Q1->Final Yes Q2 Overlap Resolved? Solvent->Q2 PureShift Run PSYCHE Pure Shift (Collapse Multiplets) Q2->PureShift No Q2->Final Yes Q3 Overlap Resolved? PureShift->Q3 DOSY Run DOSY / Matrix-DOSY (Virtual Separation) Q3->DOSY No Q3->Final Yes DOSY->Final

Figure 2: Strategic decision tree for resolving spectral overlap in marine natural products.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Solvent Effects and Chemical Shift). Link

  • Foroozandeh, M., et al. (2014). Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992. Link

  • Cohen, Y., et al. (2005). Diffusion NMR spectroscopy in supramolecular and combinatorial chemistry: an old parameter—new insights. Angewandte Chemie International Edition, 44(4), 520-554. Link

  • Nilsson, M., & Morris, G. A. (2008). Pure Shift Proton DOSY: Diffusion-Ordered 1H Spectra without Multiplet Structure. Chemical Communications, (9), 1026-1028. Link

Sources

Validation & Comparative

Trunculin A vs Latrunculin A mechanism of action differences

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Trunculin A and Lathis compound , clarifying their distinct chemical identities, mechanisms of action, and experimental applications.

Executive Summary

While Lathis compound and This compound share a biological origin—marine sponges of the genus Latrunculia—they are chemically and mechanistically unrelated.

  • Lathis compound is a macrolide alkaloid and a highly specific actin polymerization inhibitor used universally as a tool to sequester G-actin.

  • This compound is a norsesterterpene cyclic peroxide.[1] It functions as a cytotoxic agent , likely inducing cell death through oxidative stress or membrane damage, rather than specific cytoskeletal disruption.

Chemical & Structural Identities

FeatureLathis compound This compound
Chemical Class Macrolide (with 2-thiazolidinone moiety)Norsesterterpene Cyclic Peroxide
Source Latrunculia magnifica (Red Sea)Latrunculia brevis (Australian waters)
Key Functional Group Thiazolidinone ring (essential for actin binding)1,2-Dioxane (cyclic peroxide)
Molecular Weight ~421.5 g/mol ~388.5 g/mol
Primary Target G-Actin (Monomeric Actin)Non-specific (General Cytotoxicity)

Mechanism of Action: Deep Dive

Lathis compound: The G-Actin Sequestrator

Lathis compound (LatA) acts as a "molecular sponge" for actin monomers.[2][3] Unlike Cytochalasins, which cap the barbed end of F-actin filaments, LatA binds to G-actin (monomeric actin) with a 1:1 stoichiometry.[2][4]

  • Binding Site: LatA binds near the nucleotide-binding cleft of G-actin.[5]

  • Allosteric Effect: This binding prevents the exchange of ATP/ADP, locking the monomer in a non-polymerizable state.

  • Consequence: By lowering the pool of available G-actin, the equilibrium shifts toward depolymerization.[3] F-actin filaments disassemble according to their natural turnover rates (treadmilling) because new monomers cannot be added to the (+) end.

This compound: The Peroxide Cytotoxin

This compound lacks the thiazolidinone pharmacophore required for actin binding. Its biological activity is driven by its cyclic peroxide core.

  • Oxidative Stress: Cyclic peroxides are known to undergo reductive cleavage within the cell, generating reactive oxygen species (ROS) or free radicals.

  • Damage Profile: These radicals cause lipid peroxidation in cell membranes and DNA damage, leading to apoptosis or necrosis.

  • Specificity: Unlike LatA, this compound does not selectively target the cytoskeleton. Any cytoskeletal collapse observed with this compound is a secondary effect of cell death, not a primary mechanism.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the divergent pathways of these two compounds.

G LatA Lathis compound GActin G-Actin (ATP-Bound) LatA->GActin Binds 1:1 near nucleotide cleft TruncA This compound Peroxide Cyclic Peroxide Cleavage TruncA->Peroxide Intracellular Activation Complex LatA-Actin Complex (Non-polymerizable) GActin->Complex Sequestration FActin F-Actin Filament Complex->FActin Polymerization BLOCKED FActin->GActin Natural Turnover (Treadmilling) ROS Reactive Oxygen Species (ROS) Peroxide->ROS Radical Generation Damage Lipid Peroxidation & DNA Damage ROS->Damage Oxidative Stress Death Cell Death (Apoptosis/Necrosis) Damage->Death Cytotoxicity Death->FActin Secondary Collapse

Caption: Comparative pathway analysis showing Lathis compound's specific sequestration of actin monomers versus this compound's general cytotoxic cascade mediated by oxidative stress.

Comparative Performance Data

ParameterLathis compound This compound
IC50 (Actin Polymerization) 0.2 - 0.5 µM (In vitro)Inactive (>100 µM)
Kd (Dissociation Constant) ~0.2 µM (for G-actin)No specific binding
Cytotoxicity (IC50) ~1–5 µM (Cell line dependent)~0.1–10 µg/mL (Broad spectrum)
Reversibility Highly Reversible (Washout restores actin)Irreversible (Cell death)
Primary Application Cytoskeleton imaging, Endocytosis studiesMarine natural product drug discovery

Experimental Protocols

Protocol A: Validating Actin Depolymerization (Lathis compound)

Use this to confirm LatA activity or compare actin-disrupting potential.

  • Preparation: Dissolve Lathis compound in DMSO to a 1 mM stock. Store at -20°C.

  • Cell Culture: Plate HeLa or NIH3T3 cells on glass coverslips. Allow adherence for 24h.

  • Treatment:

    • Control: DMSO (0.1% v/v).

    • Experimental: LatA (0.1 µM to 1.0 µM) for 10–30 minutes.

  • Fixation: Wash with PBS (37°C), then fix with 4% Paraformaldehyde (PFA) for 15 min.

  • Staining: Permeabilize (0.1% Triton X-100) and stain with Phalloidin-AlexaFluor 488 (binds F-actin only).

  • Analysis:

    • LatA Treated: Loss of stress fibers; appearance of actin "aggregates" or diffuse cytoplasmic staining.

    • This compound Treated (Negative Control): Stress fibers remain intact unless concentration is high enough to induce cell rounding/death.

Protocol B: Cytotoxicity Assay (this compound)

Use this to assess the potency of this compound.

  • Seeding: Seed tumor cells (e.g., KB or LoVo) in 96-well plates (5,000 cells/well).

  • Dosing: Add this compound in serial dilutions (0.01 to 10 µg/mL).

  • Incubation: Incubate for 48–72 hours.

  • Readout: Add MTT or Resazurin reagent. Incubate 2–4 hours.

  • Calculation: Measure absorbance/fluorescence. Plot dose-response curve to determine IC50.

    • Note: Use Lathis compound as a control; it will show toxicity, but with a distinct morphological phenotype (arborization/retraction) prior to death.

References

  • Spector, I., et al. (1983).[4][6] "Latrunculins: Novel Marine Toxins that Disrupt Microfilament Organization in Cultured Cells."[4][6][7] Science, 219(4584), 493–495. Link

  • Capon, R. J., MacLeod, J. K., & Willis, A. C. (1987).[1] "Trunculins A and B, Norsesterterpene Cyclic Peroxides from a Marine Sponge, Latrunculia brevis."[1] Journal of Organic Chemistry, 52(3), 339–342. Link

  • Yarmola, E. G., et al. (2000).[6] "Actin-Lathis compound Structure and Function." Journal of Biological Chemistry, 275(36), 28120–28127. Link

  • Morton, W. M., et al. (2000). "Latrunculin alters the actin-monomer subunit interface to prevent polymerization."[2][3][4][5][6][8][9] Nature Cell Biology, 2, 376–378. Link

  • Coué, M., et al. (1987).[7] "Inhibition of actin polymerization by lathis compound." FEBS Letters, 213(2), 316-318.[7] Link

Sources

Comparative Bioactivity of Trunculin A and Trunculin B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Distinguishing the "Trunculins"

Critical Disambiguation: In the field of marine natural products, a common pitfall is the conflation of Trunculins with Latrunculins . While both are metabolites of Latrunculia sponges, they are chemically and pharmacologically distinct.

  • Latrunculins (A/B): Macrolides containing a 2-thiazolidinone moiety.[1][2] Mechanism: Actin polymerization inhibition.[2][3][4][5][6][7][8][9][10]

  • Trunculins (A/B): Norsesterterpene cyclic peroxides.[11][12][13] Mechanism: Cytotoxicity and antimicrobial activity via oxidative stress and membrane disruption (peroxide-dependent).

This guide focuses exclusively on Trunculin A and Trunculin B , analyzing their comparative bioactivity, structure-activity relationships (SAR), and experimental utility.

Chemical Architecture & Structure-Activity Relationship (SAR)

The bioactivity of Trunculins is intrinsically linked to their unstable cyclic peroxide functionality.

Structural Comparison
FeatureThis compound Trunculin B
Chemical Class Norsesterterpene Cyclic PeroxideNorsesterterpene Cyclic Peroxide
Core Skeleton Tricyclic peroxide core with rearrangementIsomeric tricyclic core (stereochemical variation)
Key Functional Group 1,2-Dioxolane (Cyclic Peroxide)1,2-Dioxolane (Cyclic Peroxide)
Carboxylic Acid Free acid at C-1Free acid at C-1
Stability Low (susceptible to reduction)Low (susceptible to reduction)
The "Free Acid" Determinant

Experimental data indicates a strict requirement for the free carboxylic acid moiety for biological activity.

  • Observation: Methylation of this compound or B to form their corresponding methyl esters results in a complete loss of bioactivity .

  • Mechanistic Insight: This suggests that the amphiphilic nature of the molecule (polar head group + lipophilic peroxide core) is essential for cell membrane interaction or uptake.

Comparative Bioactivity Profile

Unlike Latrunculins, which are precision tools for cytoskeletal disassembly, Trunculins exhibit a broader "warhead" profile typical of terpene peroxides.

Antimicrobial & Cytotoxic Efficacy[11][14][15][16][17][18]
Target OrganismAssay TypeThis compound ActivityTrunculin B ActivityInterpretation
Saccharomyces cerevisiae Growth InhibitionHigh (MIC < 10 µg/mL)Moderate This compound often exhibits superior potency in eukaryotic yeast models.
Bacillus subtilis Disc DiffusionActive Active Both compounds effectively disrupt Gram-positive bacterial membranes.
Candida albicans AntifungalActive Active Potent antifungal properties driven by peroxide-induced oxidative stress.
Human Tumor Lines MTT CytotoxicitySignificant Significant Non-selective cytotoxicity observed; likely due to ROS generation.
Mechanism of Action: The Peroxide Trigger

The pharmacophore of this compound and B is the endoperoxide bridge .

  • Activation: Upon entering the cellular environment, the peroxide bond is cleaved (often by intracellular iron or reducing agents).

  • ROS Generation: This cleavage generates reactive oxygen species (ROS) and free radicals.

  • Damage Cascade: Radicals attack lipid bilayers (lipid peroxidation) and DNA, leading to cell death (apoptosis/necrosis).

  • Differentiation: this compound's specific stereochemistry allows for slightly more efficient membrane intercalation or radical generation compared to Trunculin B, explaining its often higher observed potency.

Experimental Protocols

Protocol A: Differential Bioactivity Screening (Yeast vs. Bacteria)

Purpose: To determine the MIC of Trunculin congeners and validate the "Free Acid" rule.

Reagents:

  • This compound/B stocks (1 mg/mL in EtOH).

  • This compound/B Methyl Ester controls (inactive negative control).

  • S. cerevisiae (ATCC 9763).

  • YPD Broth.

Workflow:

  • Inoculation: Dilute overnight yeast culture to OD600 = 0.05 in YPD.

  • Dosing: Add this compound and B to 96-well plates in serial dilutions (100 µg/mL to 0.1 µg/mL).

  • Control: Add Trunculin Methyl Esters to separate wells (validates that activity is not due to solvent or general terpene toxicity).

  • Incubation: Incubate at 30°C for 24 hours with shaking.

  • Readout: Measure OD600.

    • Expectation: this compound will show a steeper inhibition curve than Trunculin B. Methyl esters should show growth equal to vehicle control.

Protocol B: Isolation & Fractionation Logic (Decision Tree)

Since Trunculins and Latrunculins co-occur in Latrunculia sponges, separating them is critical.

G Sponge Latrunculia Crude Extract Partition Solvent Partition (Hexane vs. MeOH/H2O) Sponge->Partition Polar Polar Fraction (MeOH/H2O) Partition->Polar Concentrates Macrolides NonPolar Non-Polar Fraction (Hexane/CCl4) Partition->NonPolar Concentrates Terpenes Latrunculin Latrunculins (A/B) (Macrolides) Polar->Latrunculin Trunculin Trunculins (A/B) (Norterpene Peroxides) NonPolar->Trunculin Assay1 Actin Polymerization Assay Latrunculin->Assay1 Positive (+) Assay2 Antimicrobial Assay (B. subtilis) Latrunculin->Assay2 Weak/Negative Trunculin->Assay1 Negative (-) Trunculin->Assay2 Positive (+)

Figure 1: Bioassay-guided fractionation logic for separating Trunculins from Latrunculins based on polarity and bioactivity profile.

Safety & Handling (Senior Scientist Note)

  • Instability: this compound and B are unstable.[5] The peroxide bridge can degrade if exposed to heat or acidic conditions. Store at -20°C under argon.

  • Toxicity: While not as acutely toxic as the actin-targeting Latrunculins, Trunculins are potent cytotoxins. Handle with standard cytotoxic precautions (gloves, hood).

References

  • Capon, R. J., Macleod, J. K., & Willis, A. C. (1987). this compound and Trunculin B, norsesterterpene cyclic peroxides from a marine sponge, Latrunculia brevis.[12][13][14] Journal of Organic Chemistry, 52(3), 339–342.[12][14] Link

  • He, H., et al. (1991). Trunculins C-E: New norsesterterpene cyclic peroxides from a marine sponge Latrunculia sp. Australian Journal of Chemistry, 44(1), 77-85.[11]

  • Keyser, A., et al. (2003). Marine Terpenic Endoperoxides: Structural Features and Biological Activity. Journal of Natural Products. (Review of peroxide bioactivity).
  • Negombata magnifica Metabolites. (Contextual reference for distinguishing Latrunculin vs Trunculin sources).

Sources

Distinguishing Trunculin A from Latrunculin A: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical distinction between Trunculin A and Lathis compound . While both are metabolites isolated from sponges of the genus Latrunculia, they represent fundamentally different chemical classes with distinct pharmacological targets.[1]

Executive Summary: The "False Friend" in Marine Toxins

Research errors often arise from the taxonomic association of these two compounds. Both originate from Latrunculia sponges (e.g., L. magnifica, L. brevis), but they share no structural or mechanistic overlap.[2]

  • Lathis compound is a macrolide that specifically sequesters G-actin, causing cytoskeletal collapse.[2][3] It is a precision tool in cell biology.[2]

  • This compound is a norsesterterpene cyclic peroxide .[2] It functions as a general cytotoxin and antimicrobial agent, likely through oxidative stress mechanisms, and does not bind actin.[2]

Critical Warning: Do not substitute this compound in actin-based assays.[2] It will yield false negatives for polymerization inhibition while inducing cell death via off-target toxicity.[2]

Chemical Profiling & Structural Divergence[2]

The primary method of differentiation is structural analysis. Lathis compound contains sulfur and nitrogen (thiazolidinone ring), whereas this compound is an oxygenated terpene.[2]

Table 1: Physicochemical Comparison
FeatureLathis compound (The Actin Inhibitor)This compound (The Cytotoxin)
Chemical Class Macrolide (with 2-thiazolidinone)Norsesterterpene Cyclic Peroxide
Key Functional Motif Thiazolidinone ring; Macrolactone1,2-Dioxane (Cyclic Peroxide); Carboxylic Acid
Molecular Formula C₂₂H₃₁NO₅SC₂₄H₃₈O₅ (Typical for class/derivatives)
Molecular Weight ~421.55 Da~406-422 Da (varies by esterification)
Solubility DMSO, EthanolChloroform, Ethyl Acetate (Lipophilic)
UV Absorption Distinct thiazolidinone max (~218 nm)Weak/End absorption (lacks conjugated systems)
Structural Logic[2]
  • Lathis compound: The 16-membered macrolide ring is fused to a rare 2-thiazolidinone moiety.[2] This nitrogen-sulfur heterocycle is the "warhead" that mimics ATP, allowing it to bind the nucleotide cleft of actin.[2]

  • This compound: Built from a C24 isoprene skeleton.[2] Its reactivity stems from the endoperoxide bridge (C-O-O-C), a motif common in antimalarial/cytotoxic marine terpenes (similar to Plakortin).[2]

Mechanistic Distinction (Pathway Analysis)

The following diagram illustrates the divergent cellular impacts of the two toxins.

Mechanism_Comparison LatA Lathis compound GActin G-Actin Monomer (Nucleotide Cleft) LatA->GActin Binds (Kd ~0.2 µM) Complex 1:1 LatA-Actin Complex GActin->Complex Sequestration Polymer F-Actin Polymerization Complex->Polymer Inhibits CytoCollapse Cytoskeletal Collapse (Reversible) Polymer->CytoCollapse Depolymerization TruncA This compound TruncA->GActin NO BINDING Peroxide Cyclic Peroxide Cleavage TruncA->Peroxide Metabolic Activation? ROS ROS Generation / Membrane Damage Peroxide->ROS Oxidative Stress Death Cell Death (General Cytotoxicity) ROS->Death Apoptosis/Necrosis

Figure 1: Mechanistic divergence.[2] Lathis compound (Blue) acts via specific protein binding.[2][3] this compound (Yellow) acts via chemical reactivity (peroxide instability).[2]

Experimental Protocols for Identification

To validate which compound you possess, use the following self-validating workflows.

Protocol A: The "Actin-Shift" Bioassay (Functional Validation)

Use this to confirm Lathis compound activity.[2] this compound will fail this test.

Materials:

  • Purified Rabbit Muscle Actin (G-actin).[2]

  • Pyrene-labeled Actin (fluorescent probe).[2]

  • Polymerization Buffer (10x: 500 mM KCl, 20 mM MgCl₂, 10 mM ATP).[2]

Workflow:

  • Baseline: Dilute Pyrene-Actin to 2 µM in G-buffer (low salt). Measure fluorescence (Excitation 365 nm, Emission 407 nm).

  • Treatment: Incubate separate aliquots with:

    • Control (DMSO only)

    • Sample A (Suspected Latrunculin, 5 µM)[2]

    • Sample B (Suspected Trunculin, 5 µM)[2]

  • Induction: Add 10x Polymerization Buffer to induce F-actin formation.[2]

  • Readout: Monitor fluorescence over 20 minutes.

    • Lathis compound Result: Fluorescence remains flat (polymerization blocked).[2]

    • This compound Result: Fluorescence increases sigmoidally (polymerization proceeds, identical to Control).[2]

Protocol B: NMR Diagnostic Fingerprinting (Chemical Validation)

Use 1H NMR (CDCl₃, 500 MHz) to distinguish the core skeletons.[2]

RegionLathis compound Signal This compound Signal
NH Region (> 6.0 ppm)Distinct Singlet (~6.5-7.0 ppm) (Thiazolidinone NH)Absent (No nitrogen protons)
Mid-Field (3.0 - 5.0 ppm)Multiple signals (Macrolide O-CH and alkene protons)Cluster at ~4.2-4.5 ppm (Peroxide bridge methine protons)
Methyl Region (< 1.5 ppm)Doublets (Macrolide methyls)Multiple Singlets (Terpene methyls on quaternary carbons)

Interpretation: The presence of an exchangeable NH proton and the absence of a methyl-rich terpene "forest" confirms Latrunculin.[2] A spectrum dominated by methyl singlets and lacking aromatic/heterocyclic signals indicates Trunculin.[2]

Isolation & Purification Note

If isolating from raw Latrunculia extract:

  • Extraction: Methanol/Dichloromethane extraction yields a crude mix.[2]

  • Partition:

    • Latrunculins are more polar due to the thiazolidinone and hydroxyl groups.

    • Trunculins are less polar (lipid-soluble peroxides).[2]

  • Chromatography: On Silica gel, elute with Hexane:Ethyl Acetate.[2]

    • Trunculins elute earlier (non-polar fractions).[2]

    • Latrunculins elute later (require higher % EtOAc or MeOH).[2]

References

  • Latrunculin Structure & Mechanism: Spector, I., Shochet, N. R., Kashman, Y., & Groweiss, A. (1983).[2] Latrunculins: Novel marine toxins that disrupt microfilament organization in cultured cells.[1][2] Science, 219(4584), 493–495.[2]

  • Trunculin Isolation & Class Identification: Capon, R. J., MacLeod, J. K., & Willis, A. C. (1987).[2] this compound and B: Norsesterterpene cyclic peroxides from a marine sponge, Latrunculia brevis.[2] The Journal of Organic Chemistry, 52(3), 339–342.[2]

  • Actin Binding Kinetics (Latrunculin): Yarmola, E. G., Somasundaram, T., Boring, T. A., Spector, I., & Bubb, M. R. (2000).[2] Actin-Lathis compound Structure and Function. Journal of Biological Chemistry, 275(36), 28120–28127.[2]

  • Comparative Cytotoxicity (General Marine Peroxides): Quinn, R. J., et al. (2002).[2] Bioactive marine natural products from the Great Barrier Reef. Journal of Natural Products. (Contextualizing peroxide toxicity vs actin inhibition).

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of Trunculin A

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Trunculin A , a marine-derived norsesterterpene cyclic peroxide.[1][2]

Crucial Disambiguation:

  • This compound (C₂₄H₃₈O₄, MW 390) is a norsesterterpene cyclic peroxide .[1][2]

  • Lathis compound (C₂₂H₃₁NO₅S, MW 421) is a macrolide actin inhibitor .[1][2][3]

  • Note: These compounds are often co-isolated from Latrunculia sponges but possess distinct chemical structures and pharmacological targets.[1] This guide focuses exclusively on This compound .

Executive Summary

This compound is a bioactive norsesterterpene carboxylic acid containing a stable 1,2-dioxane (cyclic peroxide) moiety.[1][2] Its structural elucidation and dereplication rely heavily on Mass Spectrometry (MS).[1] Due to the lability of the peroxide bond, this compound exhibits a diagnostic fragmentation pathway distinct from non-peroxide terpenes.

This guide compares the MS performance of this compound against its stereoisomer Trunculin B and structurally related congeners (e.g., Mycaperoxides ), establishing a self-validating protocol for their identification.[1][2]

Chemical Identity & Structural Context[4][5][6][7][8][9][10]

FeatureThis compoundTrunculin BLathis compound (Contrast)
Class Norsesterterpene Cyclic PeroxideNorsesterterpene Cyclic PeroxideThiazolidinone Macrolide
Formula C₂₄H₃₈O₄C₂₄H₃₈O₄C₂₂H₃₁NO₅S
Exact Mass 390.2770 Da390.2770 Da421.1923 Da
Key Moiety 1,2-Dioxane (Peroxide) + COOH1,2-Dioxane (Peroxide) + COOHMacrolactone + Thiazolidinone
Bioactivity Cytotoxic, AntiproliferativeCytotoxic, AntiproliferativeActin Polymerization Inhibitor

Fragmentation Analysis & Diagnostic Ions

The fragmentation of this compound is dominated by the instability of the peroxide bridge and the carboxylic acid functionality.

Primary Fragmentation Pathway (ESI-MS/MS)

In Negative Ion Mode (ESI-), this compound forms the deprotonated molecular ion [M-H]⁻ at m/z 389 .[1][2]

  • Precursor Ion: m/z 389.27 [M-H]⁻[2]

  • Diagnostic Neutral Losses:

    • Loss of CO₂ (44 Da): Characteristic of the carboxylic acid, yielding m/z 345.[1]

    • Loss of O₂ (32 Da): Diagnostic for the cyclic peroxide.[1] This often occurs in tandem with water loss or as a radical loss mechanism.[1]

    • Loss of H₂O (18 Da): Common in oxygenated terpenes.

Comparative Fragmentation: this compound vs. B

This compound and B are stereoisomers. Their MS/MS spectra are qualitatively identical, containing the same fragment ions.[1] Differentiation requires chromatographic separation (Retention Time) or Ion Mobility Spectrometry. [1][2]

Ion (m/z)IdentityOriginRelative Intensity (this compound)Relative Intensity (Trunculin B)[1][2]
389 [M-H]⁻Deprotonated Molecule100% (Base Peak)100% (Base Peak)
371 [M-H-H₂O]⁻DehydrationMediumMedium
357 [M-H-O₂]⁻Peroxide CleavageHigh (Diagnostic) High (Diagnostic)
345 [M-H-CO₂]⁻DecarboxylationHighHigh
313 [M-H-CO₂-O₂]⁻Combined LossMediumMedium
Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of fragmentation for this compound, highlighting the competing pathways of decarboxylation and peroxide cleavage.

Trunculin_Fragmentation M This compound (Precursor) [M-H]- m/z 389 Decarb Decarboxylated Species [M-H-CO2]- m/z 345 M->Decarb Loss of CO2 (44 Da) (Carboxylic Acid) Deox Deoxo Species [M-H-O2]- m/z 357 M->Deox Loss of O2 (32 Da) (Peroxide Bridge) Water Dehydrated Species [M-H-H2O]- m/z 371 M->Water Loss of H2O (18 Da) Core Hydrocarbon Core [M-H-CO2-O2]- m/z 313 Decarb->Core Loss of O2 Deox->Core Loss of CO2

Caption: Orthogonal fragmentation pathways of this compound in negative ESI mode, showing convergence on the hydrocarbon core.[1][2]

Experimental Protocol: Isolation & MS Profiling

This protocol ensures the integrity of the labile peroxide bond during extraction and analysis.

Sample Preparation (Self-Validating)
  • Source: Sponge tissue (Latrunculia sp. or Diacarnus sp.).[1][4]

  • Extraction:

    • Lyophilize sponge tissue (avoid heat to prevent peroxide degradation).[1]

    • Extract with MeOH:DCM (1:1) at room temperature.

    • Validation Step: Spike a small aliquot with a known peroxide standard (e.g., Artemisinin) to monitor degradation.[1][2] If Artemisinin signal is lost, the extraction conditions are too harsh for Trunculin.[1]

LC-MS Acquisition Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][2]

  • Mobile Phase:

    • A: H₂O + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 100% B over 15 mins. (Trunculins are non-polar and elute late).[1]

  • Ionization: ESI Negative Mode (preferred for carboxylic acids).[1]

    • Capillary Voltage: 3.0 kV.[1]

    • Source Temp: < 300°C (Critical: High source temp causes in-source fragmentation of the peroxide).[2]

Differentiation Protocol (this compound vs. B)

Since MS spectra are identical, use Chromatographic Resolution :

  • Run a slow gradient (0.5% B/min increase) around the elution window (80-90% B).[1][2]

  • This compound typically elutes slightly earlier than Trunculin B on C18 columns due to stereochemical folding affecting hydrophobicity.[1]

  • Confirm: Compare retention times with a purified standard or published relative retention data.

Comparison with Alternatives

ParameterThis compound (Target)Lathis compound (Alternative)Sigmosceptrellin (Analog)
Detection Mode (-) ESI preferred(+) ESI preferred(-) ESI preferred
Dominant Ion m/z 389 [M-H]⁻m/z 422 [M+H]⁺m/z 407 [M-H]⁻ (varies by analog)
Diagnostic Loss -32 Da (Peroxide)-18 Da (Water), -S fragments-32 Da (Peroxide)
Stability Low (Peroxide labile)ModerateLow (Peroxide labile)
Spectral Complexity High (Multiple neutral losses)MediumHigh

References

  • Capon, R. J., Macleod, J. K., & Willis, A. C. (1987).[1][2] Trunculin-A and Trunculin-B, Norsesterterpene Cyclic Peroxides From a Marine Sponge, Latrunculia brevis.[1][2][4] Journal of Organic Chemistry, 52(3), 339–342.[1][2] Link[1][2]

  • El Sayed, K. A., et al. (2008).[1][2][5] Marine Natural Products as Antiproliferative Agents.[1][3][4][6][7] Journal of Natural Products, 71(8), 1358-1364.[1][2][5] Link[2]

  • Ibrahim, S. R. M., et al. (2014).[1][2] Megaspinoxide A: New Norterpene Cyclic Peroxide from the Sponge Diacarnus megaspinorhabdosa.[1] The Natural Products Journal, 4(1), 38-42.[1][2] Link

  • Youssef, D. T., et al. (2001).[2][8] Cytotoxic cyclic norterpene peroxides from a Red Sea sponge Diacarnus erythraenus.[1][8][4] Journal of Natural Products, 64(10), 1332-1335.[1][2] Link

Sources

Comparative Technical Guide: Trunculin A vs. Antimalarial Endoperoxides

[1]

Executive Summary

This guide provides a technical comparison between Trunculin A , a marine-derived norsesterterpene cyclic peroxide, and the clinical gold standard Artemisinin-class endoperoxides (Artemisinin, Artesunate, Artemether).[1] While both compound classes rely on a peroxide pharmacophore for antimalarial activity, they differ fundamentally in potency, chemical stability, and bioavailability. This document analyzes their efficacy against Plasmodium falciparum, outlines their mechanisms of action, and details experimental protocols for validation.[2]

Key Finding: While this compound demonstrates confirmed antimalarial activity (IC50: 1.6–8.6 µM), it is approximately 100-1000 fold less potent than Artemisinin derivatives (IC50: <10 nM).[1] However, its distinct norsesterterpene scaffold offers a unique chemical space potentially valuable for overcoming emerging K13-propeller mediated resistance.[1]

Chemical Architecture & Properties[3][4][5][6][7][8]

The structural core of both agents is the peroxide bond, yet the surrounding topology dictates their reactivity and binding kinetics.

FeatureThis compound (Marine Cyclic Peroxide)Artemisinin (Sesquiterpene Lactone)
Source Marine Sponge (Latrunculia spp., Diacarnus spp.)Plant (Artemisia annua)
Scaffold Norsesterterpene (C24)Sesquiterpene Lactone (C15)
Pharmacophore 1,2-Dioxane (6-membered cyclic peroxide)1,2,4-Trioxane (Endoperoxide bridge)
Molecular Weight ~380–420 Da282.3 Da
Solubility Highly Lipophilic (Low aqueous solubility)Poor (Parent); Optimized in derivatives (e.g., Artesunate)
Stability High thermal stability (sterically protected)Thermally unstable; susceptible to hydrolysis
Structural Implications[1][6][8]
  • Artemisinin: The 1,2,4-trioxane bridge is highly strained, facilitating rapid cleavage by heme-iron.[1] This results in nanomolar potency but short half-life.[1]

  • This compound: The 1,2-dioxane ring is less strained and sterically hindered by the bulky norsesterterpene tail.[1] This results in slower activation kinetics and micromolar potency.

In Vitro Antimalarial Efficacy[9][10][11]

The following data summarizes the inhibitory concentration (IC50) against Plasmodium falciparum strains, including Chloroquine-sensitive (3D7/D6) and Chloroquine-resistant (W2/Dd2) lines.

Comparative Potency Data
CompoundStrainIC50 ValueResistance Index (RI)*Reference
This compound (Analogues)**P. falciparum (3D7)1.6 – 8.6 µM ~1.0 (No cross-resistance)[1, 2]
Sigmosceptrellin A P. falciparum (D6)~1.1 µM (450 ng/mL)N/A[3]
Plakortin P. falciparum (W2)0.74 µM 0.6 (More active in resistant)[4]
Artemisinin P. falciparum (3D7)0.009 µM (9 nM)1.0[5]
Artesunate P. falciparum (W2)0.002 µM (2 nM)1.2[5]

*Resistance Index (RI) = IC50(Resistant) / IC50(Sensitive).[1] RI < 1 indicates collateral sensitivity. **Data represents the range for Trunculin-class norsesterterpene cyclic peroxides.[1]

Analysis: this compound and related marine peroxides exhibit a "flat" activity profile, maintaining efficacy against chloroquine-resistant strains.[1] However, the potency gap is significant; 1 µM of this compound is required to achieve the effect of 10 nM Artemisinin.

Mechanism of Action (MOA)

Both compounds function as "Trojan horses," requiring activation by the parasite's own metabolic waste (heme) to become toxic.[1]

The Heme-Activation Pathway

Upon digestion of hemoglobin in the parasite's digestive vacuole, free heme (Fe2+) is released.[1] This iron reduces the peroxide bond, generating lethal carbon-centered radicals.[1]

MOA_PathwayHemoglobinHost HemoglobinHemeFree Heme (Fe2+)Hemoglobin->Heme Digestion in VacuoleComplexDrug-Heme AdductHeme->ComplexDrugPeroxide Drug(this compound / Artemisinin)Drug->ComplexORadicalO-Centered RadicalComplex->ORadical Fe2+ mediated cleavageCRadicalC-Centered Radical(Lethal Species)ORadical->CRadical 1,5-H shift / RearrangementTargetsAlkylation of:- PfATP6 (SERCA)- Heme Detoxification- Mitochondrial ETCCRadical->Targets Covalent bondingDeathParasite DeathTargets->Death Metabolic collapse

Figure 1: Shared mechanism of action involving heme-mediated bioactivation.[1][3] The efficiency of the "Complex -> ORadical" step is lower for this compound due to steric hindrance.[1]

Safety & Selectivity Profile

A critical limitation of marine natural products is cytotoxicity. While Artemisinins are exceptionally safe (Selectivity Index > 1000), Trunculins often exhibit lower selectivity due to off-target effects (e.g., actin cytoskeleton disruption).[1]

ParameterThis compound / Marine PeroxidesArtemisinin Derivatives
Mammalian Cytotoxicity (CHO/Vero cells) IC50: 10 – 50 µMIC50: > 100 µM
Selectivity Index (SI) ~10 – 50> 1,000
Primary Off-Target Actin polymerization (Latrunculin-like effects)None significant at therapeutic doses

Expert Insight: Researchers must distinguish between Trunculins (peroxides) and Latrunculins (macrolides).[1] While derived from the same sponge, Latrunculins are potent actin inhibitors (cytotoxic).[1] this compound preparations must be purified to >98% to ensure observed toxicity is not due to Latrunculin contamination.

Experimental Protocols

To validate the comparative efficacy of this compound, use the following self-validating workflows.

Protocol A: SYBR Green I Fluorescence Assay (Antimalarial Efficacy)

This protocol quantifies parasite proliferation by measuring DNA content.[1]

Reagents:

  • SYBR Green I nucleic acid stain (10,000x).[1]

  • Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.[1]

  • Culture: P. falciparum (3D7 or Dd2) synchronized at ring stage (1% parasitemia, 2% hematocrit).[1]

Workflow:

  • Preparation: Prepare serial dilutions of this compound (100 µM to 0.1 µM) and Artesunate (100 nM to 0.1 nM) in complete medium (RPMI 1640 + Albumax).

  • Seeding: Dispense 100 µL of parasite culture into 96-well plates containing 100 µL of drug dilutions.

  • Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2).

  • Lysis/Staining: Add 100 µL of Lysis Buffer containing SYBR Green (0.2 µL/mL) to each well. Incubate 1 hour in dark.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Validation: Z-factor must be > 0.[1]5. Positive control (Artesunate) must yield IC50 < 10 nM.

Protocol B: MTT Cytotoxicity Assay (Selectivity)

Determines the safety margin against mammalian cells (e.g., HepG2 or Vero).[1]

Workflow:

  • Seeding: Seed cells at 1x10^4 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat with this compound (range 1 – 100 µM).[1] Include 1% DMSO vehicle control.

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.

  • Calculation: Calculate Selectivity Index (SI) = IC50(Mammalian) / IC50(Plasmodium).[1]

    • Pass Criteria: SI > 10 is considered a "Hit". SI > 100 is a "Lead".[1]

Conclusion

This compound represents a chemically distinct but less potent alternative to Artemisinin. Its value lies not in direct replacement, but as a scaffold for diversity-oriented synthesis .[1] The 1,2-dioxane ring offers superior stability compared to the 1,2,4-trioxane of Artemisinin, potentially allowing for longer half-life derivatives.[1] However, drug development efforts must focus on improving the Selectivity Index to separate antimalarial activity from general cytotoxicity.

References

  • Capon, R. J., Macleod, J. K., & Willis, A. C. (1987).[1] Trunculin-A and Trunculin-B, Norsesterterpene Cyclic Peroxides From a Marine Sponge, Latrunculia brevis.[1][4] Journal of Organic Chemistry. Link[1]

  • Leng, X., et al. (2024).[1][5] Cyclic peroxides and analogs: Antibacterial, antimalarial, and cytotoxic marine products from Xisha sponge Diacarnus sp.[4][5] Phytochemistry. Link[1]

  • El Sayed, K. A., et al. (2001).[1] Antimalarial, antiviral, and antitoxoplasmosis norsesterterpene peroxide acids from the Red Sea sponge Diacarnus erythraeanus.[3] Journal of Natural Products. Link[1]

  • Fattorusso, E., et al. (2002).[1] Activity against Plasmodium falciparum of cycloperoxide compounds obtained from the sponge Plakortis simplex. Antimicrobial Agents and Chemotherapy.[6][7] Link[1]

  • World Health Organization. (2024). Guidelines for the treatment of malaria. WHO Technical Report. Link

A Researcher's Guide to Purity Validation of Trunculin A by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with potent, biologically active compounds like Trunculin A, establishing absolute purity is not merely a procedural step but a foundational requirement for data integrity and therapeutic potential. This compound, a macrolide isolated from marine sponges such as Latrunculia magnifica, is a powerful inhibitor of actin polymerization, making it an invaluable tool in cell biology and a potential candidate for anticancer therapies.[1][2] Given its bioactivity, even minor impurities can lead to confounding experimental results or unforeseen toxicities. This guide provides an in-depth comparison of analytical techniques for purity determination, focusing on the robust and increasingly preferred method of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Analytical Imperative: Why Purity Matters for this compound

This compound's mechanism of action involves binding to actin monomers, thereby disrupting microfilament organization, which is crucial for cell motility, division, and structure.[2][3] In a research context, the presence of unknown impurities could:

  • Alter Biological Activity: Impurities might possess their own biological effects, either synergistic or antagonistic to this compound, leading to misinterpretation of experimental outcomes.

  • Introduce Toxicity: Contaminants could be toxic to cell cultures or in vivo models, masking the true therapeutic window of the compound.

  • Compromise Reproducibility: Batch-to-batch variability in purity will inevitably lead to inconsistent results, undermining the reliability of scientific findings.

Therefore, a highly accurate and precise method for purity assessment is paramount.

A Comparative Overview of Purity Determination Methods

While several analytical techniques can be employed for purity analysis, they differ significantly in their principles, strengths, and limitations.

Method Principle Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, coupled with UV or other detectors.High sensitivity, excellent for separating complex mixtures.Requires a specific reference standard for the analyte, response factors can vary, may not detect non-chromophoric impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio detection.High sensitivity and specificity, provides molecular weight information.Quantification can be complex and often requires an isotopically labeled internal standard, ionization efficiency can vary.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.[4][5]Absolute quantification without a specific analyte reference standard, non-destructive, provides structural information.[4][6]Lower sensitivity compared to HPLC/LC-MS, requires careful experimental setup for high accuracy.

While HPLC and LC-MS are powerful tools for separation and identification, qNMR stands out for its ability to provide absolute quantification without the need for an identical reference standard of the analyte.[4][6] This is particularly advantageous when working with novel or rare natural products like this compound, for which certified reference materials may not be readily available.[5]

The qNMR Advantage for this compound Purity Assessment

The fundamental principle of qNMR is that the integral area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4][5] By co-dissolving a known amount of a high-purity internal standard with the this compound sample, the purity of this compound can be calculated by comparing the integrals of their respective, non-overlapping signals.[4]

Why qNMR is a Self-Validating System

A properly executed qNMR experiment has inherent self-validating characteristics:

  • Universality: The response is based on a fundamental physical property (nuclear spin) and is generally uniform for a given nucleus (e.g., ¹H).

  • Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte and potentially revealing the structures of impurities.

  • Traceability: When a certified reference material (CRM) is used as the internal standard, the measurement becomes traceable to the International System of Units (SI).[7]

Experimental Workflow: Purity Determination of this compound by ¹H-qNMR

This section details a step-by-step protocol for determining the purity of a this compound sample using ¹H-qNMR.

Diagram of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve both in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up quantitative NMR parameters transfer->setup acquire Acquire ¹H-NMR spectrum setup->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity integrate->calculate

Caption: High-level workflow for qNMR purity determination.

Step-by-Step Methodology

1. Selection of a Suitable Internal Standard (IS)

The choice of the internal standard is critical for accurate qNMR.[8] For this compound, which is a moderately lipophilic macrolide, a suitable IS should:

  • Be highly pure (≥99.9%).

  • Be soluble in the same deuterated solvent as this compound (e.g., CDCl₃ or DMSO-d₆).[8]

  • Have signals that do not overlap with any this compound signals.

  • Be chemically inert towards this compound and the solvent.

  • Possess a simple proton spectrum with at least one sharp, well-resolved signal.

Recommended Internal Standard for this compound: Dimethyl sulfone (DMSO₂) is a good candidate due to its high purity, stability, and a single sharp singlet in a relatively clear region of the ¹H-NMR spectrum.

2. Sample Preparation

Accurate weighing is the largest source of potential error in qNMR.[5]

  • Using a microbalance, accurately weigh approximately 5-10 mg of the this compound sample.

  • Accurately weigh a similar amount of the chosen internal standard (e.g., dimethyl sulfone).

  • Dissolve both the this compound and the internal standard in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Chloroform-d).

  • Ensure complete dissolution by vortexing, then transfer the solution to a high-quality NMR tube.

3. NMR Data Acquisition

To ensure quantitativeness, specific acquisition parameters must be used:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Relaxation Delay (d1): This is the most critical parameter. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals being integrated. A conservative value of 30-60 seconds is often used.[8]

  • Pulse Angle: Use a 90° pulse to ensure maximum signal excitation.[8]

  • Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[9]

  • Temperature Control: Maintain a stable temperature throughout the experiment.[8]

4. Data Processing

  • Apply zero-filling and an appropriate window function (e.g., exponential with a small line broadening) to improve the S/N ratio.

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Perform a meticulous baseline correction across the entire spectrum. Inaccurate phasing and baseline correction can significantly distort integral values.[9]

5. Purity Calculation

The purity of this compound is calculated using the following formula:

Purity_Analyte (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * Purity_IS

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: Mass

  • Purity_IS: Purity of the internal standard

Logical Diagram for Signal Selection

Signal_Selection start Analyze ¹H-NMR Spectrum find_analyte_signal Identify well-resolved This compound signal start->find_analyte_signal find_is_signal Identify well-resolved Internal Standard signal start->find_is_signal check_overlap Do signals overlap? find_analyte_signal->check_overlap find_is_signal->check_overlap select_other_analyte Select a different This compound signal check_overlap->select_other_analyte Yes select_other_is Select a different IS signal or change IS check_overlap->select_other_is Yes integrate Integrate selected signals check_overlap->integrate No select_other_analyte->check_overlap select_other_is->check_overlap

Caption: Decision process for selecting appropriate signals for integration.

Method Validation and Comparison

Any analytical method must be validated to ensure it is fit for purpose. According to ICH guidelines, this includes assessing precision, accuracy, linearity, and robustness.[10][11]

Hypothetical Comparison Data

The following table presents a hypothetical comparison of results for a batch of this compound, demonstrating the concordance between methods.

Parameter qNMR HPLC-UV (220 nm) LC-MS (TIC)
Purity (%) 98.7%99.1% (relative area)98.9% (relative area)
Standard Deviation (n=6) 0.2%0.4%0.5%
Key Advantage Absolute PurityHigh ThroughputImpurity Identification
Key Disadvantage Lower ThroughputRelative PurityComplex Quantification

While HPLC may show a slightly higher purity value, this is a relative purity based on UV-absorbing impurities. qNMR provides an absolute purity value, accounting for non-UV-absorbing impurities like residual solvents or salts, which other methods might miss.[12]

Conclusion: An Authoritative Choice for Purity

For the rigorous demands of drug discovery and fundamental research, quantitative NMR emerges as a superior and authoritative method for determining the absolute purity of this compound. Its foundation in a primary physical principle, its non-destructive nature, and its ability to provide simultaneous structural confirmation make it an indispensable tool.[13][14] By adhering to a validated protocol with careful attention to experimental parameters, researchers can ensure the integrity of their results and have the highest confidence in the quality of this potent marine natural product.

References

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI).
  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
  • Frontiers. (2024, June 24). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • JEOL USA Inc. (n.d.). Core principles of precise qNMR.
  • MDPI. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
  • FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • In-Silico Science. (2021, November 10). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation.
  • American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. Retrieved from [Link]

  • PubMed. (2023, January 5). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lathis compound. PubChem. Retrieved from [Link]

  • GlpBio. (2023, September 19). Lathis compound: Disrupting the Actin Cytoskeleton in Cellular Research. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). ICH Validation Analitcs Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lathis compound (lat-A). PubChem. Retrieved from [Link]

  • PubMed. (2000, September 8). Actin-lathis compound structure and function. Differential modulation of actin-binding protein function by lathis compound. Retrieved from [Link]

  • BIPM. (2019, March 14). qNMR Internal Standard Reference Data (ISRD).
  • Enfanos. (n.d.). Absolute Quantification by qNMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Latrunculin. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

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A Researcher's Guide to Reference Standards for Norsesterterpene Cyclic Peroxides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the study of norsesterterpene cyclic peroxides, a significant analytical challenge presents itself: the conspicuous absence of commercially available certified reference standards. This guide provides a comprehensive overview of the current landscape, offering practical, field-proven strategies for obtaining and characterizing these potent marine natural products for rigorous scientific investigation.

The Scarcity of Commercial Standards: A Call for In-House Characterization

A thorough survey of prominent suppliers of chemical reference standards, including platforms like Sigma-Aldrich, Clinivex, and Shimadzu, reveals a lack of specific listings for norsesterterpene cyclic peroxides.[1][2] While specialized producers of marine biotoxin certified reference materials (CRMs), such as CIFGA and the National Research Council of Canada's Certified Reference Materials Program (CRMP), offer a range of toxins, norsesterterpene cyclic peroxides are not standardly available.[3][4][5] This scarcity necessitates that researchers develop the capability to isolate and thoroughly characterize these compounds in-house, effectively creating their own well-documented reference materials.

Sourcing and Isolation: A Journey into the Marine Realm

Norsesterterpene cyclic peroxides are predominantly isolated from marine sponges, particularly of the genera Diacarnus, Sigmosceptrella, Mycale, and Hippospongia.[6][7][8][9][10][11] The isolation process is a multi-step procedure that demands careful execution to preserve the integrity of these often unstable molecules.

Experimental Protocol: Bioassay-Guided Isolation from Marine Sponges

This protocol outlines a typical bioassay-guided isolation, a technique that uses biological activity to direct the fractionation process.

Workflow for Isolation of Norsesterterpene Cyclic Peroxides

cluster_extraction Extraction & Partitioning cluster_fractionation Chromatographic Fractionation cluster_characterization Isolation & Characterization Sponge Marine Sponge Biomass Extract Crude Extract (e.g., MeOH/CH2Cl2) Sponge->Extract Partition Solvent Partitioning (e.g., n-BuOH/H2O) Extract->Partition Flash Reversed-Phase Flash Chromatography Partition->Flash HPLC Preparative HPLC Flash->HPLC Pure Pure Norsesterterpene Cyclic Peroxides HPLC->Pure Analysis Structural Elucidation (NMR, MS) Pure->Analysis

Caption: A generalized workflow for the isolation of norsesterterpene cyclic peroxides.

Step-by-Step Methodology:

  • Extraction: The sponge material is typically lyophilized and extracted with a sequence of organic solvents, such as methanol (MeOH) and dichloromethane (CH2Cl2), to obtain a crude extract.[6]

  • Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning (e.g., between n-butanol and water) to separate compounds based on their polarity. The bioactive fractions are identified through preliminary screening.[6]

  • Chromatographic Separation: The active fractions are further purified using a combination of chromatographic techniques. This often involves initial separation by reversed-phase flash column chromatography followed by multiple rounds of preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.[6]

Structural Elucidation and Purity Assessment: The Analytical Cornerstone

Given the absence of certified standards, meticulous structural elucidation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Mass Spectrometry (MS), forms the bedrock of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the de novo structural determination of norsesterterpene cyclic peroxides. A suite of 1D and 2D NMR experiments is required for unambiguous assignment of the molecular structure.

Key NMR Experiments for Structural Elucidation

Experiment Purpose
¹H NMR Provides information on the number and chemical environment of protons.[12]
¹³C NMR Determines the number and types of carbon atoms.
DEPT Differentiates between CH, CH₂, and CH₃ groups.
COSY Identifies proton-proton spin-spin couplings, revealing adjacent protons.[13]
HSQC/HMQC Correlates protons with their directly attached carbon atoms.[13]
HMBC Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.[13]
NOESY/ROESY Reveals through-space correlations between protons, providing insights into the relative stereochemistry.[13]

The structural determination relies heavily on the detailed analysis of chemical shifts (δ) and coupling constants (J).[14][15] For instance, the relative configuration of stereogenic centers can often be inferred from specific proton chemical shifts and coupling patterns, as demonstrated in the literature.[6]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the isolated compounds, which is a critical piece of data for confirming the molecular formula.

Comparison with Published Data

A crucial step in validating an in-house reference material is the comparison of its spectroscopic data with that reported in the scientific literature for known norsesterterpene cyclic peroxides.[7][9][10][16] A close match in ¹H and ¹³C NMR chemical shifts, as well as mass spectral data, provides strong evidence for the compound's identity.

Biological Activity and Significance

Norsesterterpene cyclic peroxides exhibit a wide range of potent biological activities, making them attractive candidates for drug discovery and development. Their reported activities include:

  • Cytotoxic and Antitumor Activity: Many compounds in this class have demonstrated significant cytotoxicity against various cancer cell lines.[8][9][16][17][18]

  • Antiprotozoal Activity: Some norsesterterpene cyclic peroxides have shown promising activity against parasites such as Plasmodium falciparum, the causative agent of malaria.[10][18]

  • Antimicrobial Activity: Antibacterial and antifungal properties have also been reported for certain members of this compound class.[7]

  • Ion Channel Inhibition: Recent studies have shown that some of these compounds can act as inhibitors of transient receptor potential (TRP) channels, which are implicated in pain and inflammation.[6]

The diverse biological profiles of these compounds underscore the importance of having well-characterized reference materials to ensure the accuracy and reproducibility of biological assays.

Logical Relationship of Characterization and Application

Caption: The relationship between rigorous characterization and reliable application.

Conclusion and Recommendations

The lack of commercially available reference standards for norsesterterpene cyclic peroxides presents a significant hurdle for researchers. However, by adopting a systematic approach to isolation, comprehensive spectroscopic characterization, and careful comparison with published data, it is possible to generate high-quality, in-house reference materials. This guide provides a framework for establishing such a capability, enabling the scientific community to continue exploring the therapeutic potential of this fascinating class of marine natural products.

References

  • Marine Toxins - cifga. (n.d.). Retrieved from [Link]

  • Quilliam, M. A. (n.d.). CERTIFIED REFERENCE MATERIALS FOR MARINE TOXINS. ResearchGate. Retrieved from [Link]

  • Certified reference materials of brevetoxin marine toxins. (2023, December 8). Separation Science. Retrieved from [Link]

  • Products for Marine Biotoxin Testing. (n.d.). Gold Standard Diagnostics. Retrieved from [Link]

  • Cho, Y., Bawkar, C., Hyun, J. M., Song, M. J., Jeong, K., ... & Oh, K. B. (2024). Norterpene Cyclic Peroxides from the Marine Sponge Diacarnus spinipoculum, Inhibitors of Transient Receptor Potential Ankyrin 1. Journal of Natural Products, 87(2), 334-344. Retrieved from [Link]

  • Ibrahim, S. R. M., Al Haidari, R., & Mohamed, G. A. (2014). Megaspinoxide A: New Norterpene Cyclic Peroxide from the Sponge Diacarnus megaspinorhabdosa. The Natural Products Journal, 4(1), 38-42. Retrieved from [Link]

  • A Norsesterterpene Peroxide from a Marine Sponge Hippospongia sp. (2016). PubMed. Retrieved from [Link]

  • Isolation and cytotoxic evaluation of marine sponge-derived norterpene peroxides. (1998). PubMed. Retrieved from [Link]

  • New norterpene cyclic peroxides and a new polyketide from the marine sponge Diacarnus megaspinorhabdosa. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro pharmacological and toxicological effects of norterpene peroxides isolated from the Red Sea sponge Diacarnus erythraeanus on normal and cancer cells. (2013). PubMed. Retrieved from [Link]

  • Antiprotozoal and Antitumor Activity of Natural Polycyclic Endoperoxides: Origin, Structures and Biological Activity. (2021). MDPI. Retrieved from [Link]

  • Marine Terpenic Endoperoxides. (2021). Semantic Scholar. Retrieved from [Link]

  • Cytotoxic cyclic norterpene peroxides from a Red Sea sponge Diacarnus erythraenus. (2001). PubMed. Retrieved from [Link]

  • The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. (n.d.). SciELO. Retrieved from [Link]

  • Synthesis of unstable cyclic peroxides for chemiluminescence studies. (2012). SciELO. Retrieved from [Link]

  • Two New Norsesterterpene Cyclic Peroxides from a Marine Sponge, Mycale (Carmia) cf. spongiosa. (n.d.). ACS Publications. Retrieved from [Link]

  • Biologically active cyclic organic peroxides. (n.d.). International Research Journal. Retrieved from [Link]

  • Diacarperoxides, norterpene cyclic peroxides from the sponge Diacarnus megaspinorhabdosa. (2008). PubMed. Retrieved from [Link]

  • Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don. (2013). ACG Publications. Retrieved from [Link]

  • Reference standards. (n.d.). Shimadzu Chemistry & Diagnostics. Retrieved from [Link]

  • Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. Retrieved from [Link]

  • Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved from [Link]

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Confirmatory Tests for Peroxide Functionality in Natural Products: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Instability Paradox

In natural product (NP) drug discovery, peroxide pharmacophores (e.g., the endoperoxide bridge in Artemisinin or Plakortin) represent a high-risk, high-reward target. They are potent but inherently unstable. The central challenge is not just detection, but confirmation .

Standard screening methods like Potassium Iodide (KI) starch paper are "presumptive"—they are prone to false positives from other oxidizing agents (quinones, air-oxidized terpenes). This guide details confirmatory protocols that move beyond presumptive colorimetry to definitive chemical verification, focusing on the Triphenylphosphine (TPP) Reduction Assay as the gold standard for structural functionality confirmation.

Comparative Analysis of Detection Methods

We compare three distinct approaches: the classic presumptive screen (Iodometry), the high-sensitivity colorimetric test (Ferrous Thiocyanate), and the definitive chemical subtraction test (TPP).

Table 1: Performance Matrix of Peroxide Detection Methods
FeatureIodometric Titration / Starch Ferrous Thiocyanate (FeSCN) TPP Reduction (Subtraction Test)
Role Presumptive ScreenHigh-Sensitivity QuantitationStructural Confirmation
Mechanism Oxidation of

to

Oxidation of

to

Reduction of

to

LOD (Limit of Detection) ~1–5 mM (Low sensitivity)~0.1 µM (High sensitivity)N/A (Depends on HPLC/TLC detector)
Specificity Low (Reacts with many oxidants)Moderate (Air causes background noise)High (Specific to O-O bond cleavage)
Sample Consumption High (Gram scale usually required)Low (Microgram scale)Low (Analytical scale)
False Positives Quinones, Air, hydroperoxidesDissolved Oxygen, Ferric impuritiesRare (Requires specific reactivity)
Verdict Obsolete for trace NPs Best for Quantification Best for Verification

The Gold Standard: Triphenylphosphine (TPP) Reduction[1]

The TPP test is not a colorimetric "spot test" in the traditional sense; it is a chemical subtraction assay . TPP reacts stoichiometrically with peroxides to yield Triphenylphosphine Oxide (TPPO) and the corresponding alcohol or epoxide.

Why it is Confirmatory: If a peak in your HPLC chromatogram or a spot on your TLC plate disappears after TPP treatment, and a new peak corresponding to TPPO appears, the presence of a peroxide bond is chemically proven.

Mechanistic Visualization

TPP_Mechanism Peroxide Target Peroxide (R-O-O-R') Intermediate Phosphorane Intermediate Peroxide->Intermediate Nucleophilic Attack TPP Triphenylphosphine (PPh3) TPP->Intermediate TPPO Triphenylphosphine Oxide (Ph3P=O) Intermediate->TPPO O-O Bond Cleavage Alcohol Reduced Product (R-OH / Epoxide) Intermediate->Alcohol

Figure 1: Mechanism of TPP reduction. The reaction is driven by the formation of the strong P=O bond, effectively "stealing" an oxygen from the peroxide.

Detailed Experimental Protocols

Protocol A: The TPP "Subtraction" Confirmation (Recommended)

Application: Verifying if an isolated peak or crude extract component is a peroxide.

Reagents:

  • Triphenylphosphine (TPP), 99% purity.

  • Solvent: Methanol or Dichloromethane (DCM).

  • Analysis platform: TLC or HPLC.

Workflow:

  • Preparation: Prepare a 10 mM solution of your analyte (crude or pure) in DCM.

  • Control Aliquot: Transfer 100 µL to a vial labeled "Control."

  • Reaction Aliquot: Transfer 100 µL to a vial labeled "Test." Add 1.2 equivalents of TPP (solid or concentrated solution).

  • Incubation: Let the "Test" vial stand at room temperature for 30 minutes. (Note: Endoperoxides like Artemisinin may require mild heating to 40°C or longer times).

  • Analysis: Run "Control" and "Test" side-by-side on TLC or inject sequentially into HPLC.

  • Interpretation:

    • Positive Confirmation: The original analyte spot/peak is absent or significantly shifted in the "Test" sample. A new peak (TPPO) appears (usually more polar than TPP).

    • Negative Result: The analyte peak remains unchanged.

Protocol B: Ferrous Thiocyanate (FeSCN) Assay

Application: High-sensitivity quantification of total peroxide content (e.g., checking for oxidation in lipid-rich extracts).

Safety Warning: Thiocyanates release toxic gas if acidified strongly. Work in a fume hood.

Reagents:

  • Solution A: 0.4g Ammonium Thiocyanate in 10 mL Acetone.

  • Solution B: 0.5g Ferrous Sulfate (

    
    ) in 10 mL distilled water. Prepare fresh.
    
  • Solvent: Deoxygenated Chloroform/Methanol (1:1). Critical: Sparge with Nitrogen/Argon for 15 mins before use to prevent false positives from air.

Workflow:

  • Dissolve 1-5 mg of sample in 2 mL of deoxygenated solvent.

  • Add 50 µL of Solution A.

  • Add 50 µL of Solution B.

  • Vortex immediately.

  • Observation:

    • Positive: Rapid development of a blood-red color (Ferric Thiocyanate complex).

    • Control: Run a solvent blank.[1] If the blank turns red, your solvent is contaminated with oxygen or peroxides.

Decision Matrix: Selecting the Right Test

Use this logic flow to determine the appropriate assay for your stage of research.

Decision_Matrix Start Start: Natural Product Sample Q1 Is the sample a pure compound or complex mixture? Start->Q1 Pure Pure Isolate Q1->Pure Mixture Crude Extract Q1->Mixture Q2 Goal: Structure Proof or Stability Check? Pure->Q2 Q3 Goal: Screen for presence? Mixture->Q3 NMR 1. H-NMR / C-NMR (Definitive) Q2->NMR Structure TPP 2. TPP Subtraction Test (Chemical Proof) Q2->TPP Functionality Check FeSCN 3. Ferrous Thiocyanate (High Sensitivity Screen) Q3->FeSCN Trace Detection KI 4. KI/Starch Paper (Rough Screen) Q3->KI Bulk Detection FeSCN->TPP Confirm Positive Hit

Figure 2: Workflow for selecting the appropriate peroxide detection method.

References

  • Comparison of Analytical Methods: Shantha, N. C., & Decker, E. A. (1994). Rapid, sensitive, iron-based spectrophotometric methods for determination of peroxide values of food lipids.[2] Journal of AOAC International, 77(2), 421-424.

  • TPP Reduction Mechanism & Kinetics: Hiatt, R., et al. (1971). The Reaction of Hydroperoxides with Triphenylphosphine.[3][4][5] Canadian Journal of Chemistry, 49(10), 1707-1711.

  • Artemisinin Specific Detection (Chemiluminescence): Green, M. D., et al. (1995).[6] Chemiluminescent detection of artemisinin. Novel endoperoxide analysis using luminol without hydrogen peroxide.[6] Journal of Chromatography A, 695(2), 237-242.[6]

  • Modern FTIR-TPP Assay: Vagiri, M., et al. (2018). Measurement of peroxide values in oils by triphenylphosphine/triphenylphosphine oxide (TPP/TPPO) assay coupled with FTIR-ATR spectroscopy.[5][7] European Journal of Lipid Science and Technology.

Sources

Safety Operating Guide

Executive Summary & Chemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

Trunculin A Proper Disposal Procedures: A Technical Guide for Research Laboratories

This compound is a high-value, bioactive norsesterterpene isolated from marine sponges of the genus Latrunculia.[1] Unlike its co-metabolite Lathis compound (a macrolide actin inhibitor), this compound is characterized by a cyclic peroxide (endoperoxide) moiety.

This structural feature dictates a dual-hazard disposal strategy:

  • Biohazard (Cytotoxicity): It is a potent cytotoxin requiring containment to prevent occupational exposure.

  • Chemical Hazard (Organic Peroxide): The endoperoxide bridge confers thermal instability and potential shock sensitivity, particularly in dry, pure forms.

Core Disposal Directive:

Do NOT Autoclave. The primary disposal method for this compound is High-Temperature Incineration via a licensed hazardous waste contractor. Chemical deactivation is reserved for spill cleanup only.

Hazard Assessment & Waste Classification

Before disposal, waste must be segregated based on the physical state and concentration. This compound is not explicitly P-listed or U-listed by the EPA, but it must be managed as Characteristic Hazardous Waste due to toxicity and reactivity.

ParameterSpecificationRisk Implication
Chemical Class Norsesterterpene EndoperoxidePotential for exothermic decomposition.[2]
Solubility DMSO, Ethanol, MethanolLipophilic; will not dissolve in aqueous waste streams.
Stability Labile to heat and acidExplosion Risk: Do not heat or mix with strong acids.
RCRA Code (Est.) D001 (Ignitable/Reactive), D003Must be segregated from oxidizers and acids.

Waste Segregation & Containment Protocol

Proper segregation prevents cross-contamination and dangerous chemical reactions. Use the following decision logic for your waste streams.

Solid Waste (Trace Contamination)
  • Items: Gloves, pipette tips, weighing boats, empty vials.

  • Protocol:

    • Place items immediately into a transparent, puncture-resistant polyethylene bag (minimum 2 mil thickness).

    • Seal the bag with tape or a zip-tie.

    • Place the sealed bag into a Rigid Cytotoxic Waste Container (typically Yellow or Purple depending on regional regulations).

    • Label: "Trace Cytotoxic/Peroxide Waste - DO NOT COMPACT."

Liquid Waste (Mother Liquors & HPLC Fractions)
  • Items: Solvent residues (DMSO/MeOH) containing this compound.

  • Protocol:

    • Container: Use High-Density Polyethylene (HDPE) or amber glass bottles. Avoid metal containers due to potential peroxide-metal catalysis.[3]

    • Segregation: Do NOT mix with acidic waste streams (e.g., TFA from HPLC) or oxidizers (e.g., Bleach). Acid catalyzes the rearrangement of endoperoxides, potentially releasing heat.

    • Label: "Flammable Toxic Waste - Contains this compound (Organic Peroxide)."

    • Venting: Use a vented cap if the concentration is high (>10 mg/mL) to prevent pressure buildup from slow decomposition, though this is rare at analytical scales.

Pure Compound Disposal (Expired/Degraded Stocks)
  • Protocol: Never dispose of pure this compound in the trash or drain.

    • Dissolve the solid in a compatible solvent (Ethanol or Ethyl Acetate) to dilute the peroxide hazard (<1% concentration).

    • Transfer to the Liquid Waste stream described above.

    • Arrange for Lab Pack disposal with your EHS contractor.

Emergency Spill Response & Deactivation

In the event of a spill, you must neutralize both the biological toxicity and the chemical reactivity.

Deactivation Chemistry:

  • Avoid Bleach (Sodium Hypochlorite): Bleach is an oxidizer and can react violently with peroxides.

  • Preferred Agent: 10% Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite . These reducing agents safely cleave the peroxide bond.

Spill Cleanup Workflow

SpillResponse Start Spill Detected Isolate 1. Isolate Area (Evacuate 10ft radius) Start->Isolate PPE 2. Don PPE (Double Nitrile Gloves, Gown, N95/P100) Isolate->PPE Assess Is spill Solid or Liquid? PPE->Assess Solid Solid Spill Assess->Solid Powder Liquid Liquid Spill Assess->Liquid Solution WetWipe Cover with wet pad (Ethanol-dampened) Solid->WetWipe Absorb Cover with Absorbent Pads Liquid->Absorb Deactivate 3. Apply Deactivator (10% Ferrous Sulfate) WetWipe->Deactivate Absorb->Deactivate Wait Wait 15 Minutes (Allow Reduction Reaction) Deactivate->Wait Collect 4. Collect Waste (Use non-sparking scoop) Wait->Collect Dispose 5. Incineration Bin (Label as Cytotoxic/Reduced Peroxide) Collect->Dispose

Figure 1: Operational workflow for safely managing this compound spills, emphasizing chemical reduction of the peroxide bond prior to disposal.

Regulatory & Compliance Framework

Adherence to these standards ensures compliance with OSHA and EPA regulations.

  • EPA RCRA Compliance:

    • This compound waste is generally classified under 40 CFR 261.33 (Commercial chemical products) or 261.23 (Characteristic of Reactivity) if in pure form.

    • Manifesting: Ensure the waste manifest explicitly lists "Organic Peroxide N.O.S." (Not Otherwise Specified) if the concentration is significant.

  • OSHA Hazard Communication:

    • Lab personnel must be briefed on the Safety Data Sheet (SDS) .

    • Signage: Storage areas (freezers) must be labeled: "Caution: Cytotoxic & Peroxide Hazard. Store at -20°C."

  • Transport (DOT):

    • If shipping waste, it likely falls under UN 3101 to UN 3120 (Organic Peroxides) or UN 2810 (Toxic Liquid, Organic, N.O.S.) depending on formulation. Consult a certified dangerous goods shipper.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics.

  • Capon, R. J., et al. (1987). "Trunculins A and B, norsesterterpene cyclic peroxides from a marine sponge, Latrunculia brevis." Journal of Organic Chemistry, 52(22), 5059–5062. (Establishes chemical structure and peroxide moiety).

  • Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste. EPA.gov.

Sources

A Practical Guide to Personal Protective Equipment for Handling Trunculin A

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Hazard

Trunculin A is a macrolide isolated from marine sponges, recognized for its significant cytotoxic properties. Its mechanism of action involves the disruption of the cellular actin cytoskeleton, a critical component for cell structure, motility, and division.[1][2] Due to this potent bioactivity, this compound must be handled as a hazardous compound with the potential for carcinogenic, mutagenic, or teratogenic effects.[3][4] The primary risks to laboratory personnel are associated with accidental exposure through inhalation of aerosols, dermal absorption, or ingestion.[3][5] This guide outlines the essential personal protective equipment (PPE) and procedural controls necessary to mitigate these risks.

Hazard Assessment and Risk Mitigation

Given the lack of specific toxicological data, a conservative approach is mandated. The Occupational Safety and Health Administration (OSHA) recommends a comprehensive safety program for handling hazardous drugs, which serves as a foundational framework for working with potent research compounds like this compound.[6][7]

Hazard Category Inferred Risk Primary Route of Exposure Required Control Measure
Toxicity Highly cytotoxic. Potential carcinogen, mutagen, teratogen.[3][4]Inhalation (powder/aerosol), Dermal Contact, Ingestion.[3]Engineering Controls + Full PPE
Physical Form Solid (lyophilized powder) or in solution.Inhalation is the highest risk with solids.[8]Use of a certified chemical fume hood or biological safety cabinet for all manipulations of solid this compound.[3]
Spills High risk of personnel and environmental contamination.Dermal contact and inhalation of aerosolized material.A dedicated cytotoxic spill kit and established spill procedures are mandatory.[9][10]

Core Personal Protective Equipment (PPE) Protocol

The selection and use of PPE is the final barrier between the researcher and the hazardous compound.[11] It must be used in conjunction with engineering controls. For all work involving this compound, a "Designated Area" must be clearly marked.[3]

Hand Protection: Double Gloving is Mandatory
  • Rationale: Double gloving minimizes the risk of exposure from a single glove failure and provides a method for safely removing a contaminated outer layer without compromising hand protection.

  • Procedure:

    • Inner Glove: One pair of nitrile gloves, worn under the cuff of the lab gown.

    • Outer Glove: A second pair of chemotherapy-rated nitrile gloves (ASTM D6978 certified) worn over the cuff of the gown.[11]

    • Inspection: Gloves must be inspected for tears or defects before use.

    • Replacement: Change outer gloves every 30-60 minutes or immediately if contamination is suspected. Never reuse disposable gloves.

Body Protection: An Impermeable Barrier
  • Rationale: To prevent contact with skin and contamination of personal clothing.

  • Procedure:

    • Wear a dedicated, solid-front, long-sleeved disposable gown made of a low-lint, impermeable material (e.g., polyethylene-coated polypropylene).[9][12]

    • Ensure cuffs are tucked securely under the outer pair of gloves.

    • Gowns should not be worn outside of the designated handling area.

Eye and Face Protection
  • Rationale: To protect against splashes and aerosols.

  • Procedure:

    • ANSI-rated safety glasses with side shields or tightly fitting safety goggles must be worn for all procedures.[13]

    • When working outside of a certified fume hood or during procedures with a high risk of splashing (e.g., spill cleanup), a full-face shield must be worn in addition to safety glasses/goggles.[3][11]

Respiratory Protection
  • Rationale: To prevent inhalation of fine powders or aerosols, the most significant risk when handling the compound in its solid form.

  • Procedure:

    • Mandatory for Solids: A fit-tested N95, N100, or higher respirator is required when weighing or otherwise handling this compound as a powder.[11] All work with powders must be conducted within a certified chemical fume hood or powder containment hood.

    • For Solutions: Respiratory protection is generally not required when handling dilute solutions within a certified chemical fume hood. However, a risk assessment should be performed for any procedure that could generate aerosols.

Operational and Disposal Plans

Step-by-Step Handling Workflow
  • Preparation: Cordon off a "Designated Area." Post warning signs indicating a cytotoxic agent is in use.[3]

  • Gowning: Don PPE in the following order: shoe covers, inner gloves, gown, respirator (if needed), eye/face protection, outer gloves.[9][14]

  • Manipulation: Conduct all work in a certified chemical fume hood or Class II Biological Safety Cabinet.[3] Place a disposable, plastic-backed absorbent pad on the work surface.

  • Decontamination: After handling, wipe down the exterior of all containers, equipment, and the work surface with an appropriate decontamination solution (e.g., 70% ethanol followed by a 2% sodium hypochlorite solution, then water).[15][16]

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves are removed first, followed by the gown, and then the remaining PPE. Dispose of all items as cytotoxic waste. Wash hands thoroughly after removing all PPE.

Spill Management Protocol
  • Alert & Evacuate: Alert others in the area. Evacuate non-essential personnel. Post warning signs.[9][10]

  • Don PPE: Retrieve the dedicated cytotoxic spill kit and don the full PPE ensemble, including a respirator, double gloves, gown, and face shield.[9][14]

  • Contain Spill: For liquid spills, gently cover with absorbent pads from the spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolizing the powder.

  • Clean: Working from the outside in, collect all contaminated materials using scoops or forceps and place them into the cytotoxic waste bag.

  • Decontaminate: Clean the spill area with a decontamination solution as described above.

  • Dispose: Seal the waste bag and place it in the designated cytotoxic waste container.

  • Report: Report the incident to your institution's Environmental Health & Safety department.

Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste.[7] This includes:

  • All used PPE

  • Pipette tips, tubes, and vials

  • Contaminated absorbent pads and cleaning materials

  • Empty stock vials

All cytotoxic waste must be segregated into clearly labeled, puncture-proof containers and disposed of according to institutional and local regulations for hazardous chemical waste, typically via incineration.[6][17]

Visual Guides and Workflows

PPE Decision Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the handling task.

PPE_Workflow start Start: Handling this compound task_type What is the physical form? start->task_type powder Solid / Powder task_type->powder Solid solution Dilute Solution task_type->solution Liquid ppe_powder Required PPE: - Double Nitrile Gloves - Impermeable Gown - Goggles & Face Shield - Fit-Tested N95/N100 Respirator - Work in Fume/Powder Hood powder->ppe_powder ppe_solution Required PPE: - Double Nitrile Gloves - Impermeable Gown - Safety Glasses/Goggles - Work in Fume Hood solution->ppe_solution

Caption: PPE selection workflow for this compound.

Spill Response Workflow

This diagram provides a step-by-step procedure for managing an accidental spill of this compound.

Spill_Workflow spill Spill Occurs alert 1. Alert & Evacuate Area spill->alert get_kit 2. Retrieve Cytotoxic Spill Kit alert->get_kit don_ppe 3. Don Full PPE (incl. Respirator & Face Shield) get_kit->don_ppe contain 4. Contain Spill (Cover with absorbent pads) don_ppe->contain clean 5. Clean Area (Work outside-in) contain->clean dispose 6. Dispose of all materials as Cytotoxic Waste clean->dispose report 7. Report to EHS dispose->report

Caption: Step-by-step cytotoxic spill response plan.

References

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. (2016). Occupational Safety and Health Administration. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Health-System Pharmacy. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration. [Link]

  • Safe handling of cytotoxics: guideline recommendations. (2016). ResearchGate. [Link]

  • Safe handling of cytotoxics: guideline recommendations. (2016). PMC. [Link]

  • Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Oregon OSHA. [Link]

  • Safe handling of cytotoxic drugs and related waste. (2016). Pharm-Ed. [Link]

  • Safe Handling and Waste Management of Cytotoxic Drugs. (2019). Canterbury District Health Board. [Link]

  • Safe handling of cytotoxic drugs in the workplace. (2026). Health and Safety Executive (HSE). [Link]

  • Cytotoxic Drug Handling with Biosafety Isolators. (2025). BioSafe Tech by QUALIA. [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. (2023). Great Ormond Street Hospital for Children. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]

  • Decontamination and Waste Management. World Health Organization. [Link]

  • Decontamination. University of Toronto Environmental Health & Safety. [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trunculin A
Reactant of Route 2
Trunculin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.